Norfenefrine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046710 | |
| Record name | Norfenefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-94-6, 15308-34-6 | |
| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esbuphon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Esbuphon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norfenefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Norfenefrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENEFRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Norfenefrine hydrochloride mechanism of action on alpha-1 adrenergic receptors
An In-Depth Technical Guide to the Mechanism of Action of Norfenefrine (B1679915) Hydrochloride on Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine hydrochloride is a sympathomimetic agent that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) adrenergic receptors.[1] As a member of the G protein-coupled receptor (GPCR) superfamily, the α₁-adrenergic receptor is a critical mediator of catecholamine signaling, playing a pivotal role in cardiovascular homeostasis, particularly in the regulation of vascular tone.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of norfenefrine at the α₁-adrenergic receptor, details the canonical signaling cascade, presents quantitative data for related ligands, and outlines the standard experimental protocols used to characterize such interactions.
Introduction to Norfenefrine and Alpha-1 Adrenergic Receptors
Norfenefrine, also known as meta-octopamine, is a synthetic sympathomimetic amine used clinically for the management of hypotension due to its vasoconstrictive properties.[1][2] It functions as an agonist, predominantly at α₁-adrenergic receptors.[1]
The alpha-1 adrenergic receptors are a class of GPCRs that mediate the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[3][4] They are subdivided into three highly homologous subtypes:
-
α₁ₐ-Adrenergic Receptor
-
α₁ₑ-Adrenergic Receptor
-
α₁ₒ-Adrenergic Receptor
These receptor subtypes are coupled to the Gq/11 family of heterotrimeric G proteins.[3] Upon activation, they initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in a cellular response, most notably smooth muscle contraction.[2]
Core Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound involves its binding to and activation of postsynaptic α₁-adrenergic receptors located on the surface of target cells, such as vascular smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling pathway.
-
Receptor Binding and G Protein Activation: Norfenefrine binds to the orthosteric site of the α₁-adrenergic receptor, inducing a conformational change in the receptor. This altered conformation allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric Gq protein.[2] The α-subunit of the Gq protein (Gαq) releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds a guanosine triphosphate (GTP), leading to its activation and dissociation from the βγ-subunits.[5]
-
Activation of Phospholipase C (PLC): The activated, GTP-bound Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).[2]
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers:[2]
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses through the cytosol.
-
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.
-
-
Intracellular Calcium Mobilization: IP₃ binds to specific IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated Ca²⁺ channels. This binding triggers the release of stored calcium ions from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca²⁺ concentration.[2]
-
Activation of Protein Kinase C (PKC): DAG, in concert with the elevated intracellular Ca²⁺ levels, recruits and activates protein kinase C (PKC) at the plasma membrane. Activated PKC then phosphorylates a variety of downstream protein targets, modulating their activity and contributing to the overall cellular response.
-
Physiological Response (Smooth Muscle Contraction): The increased cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which promotes the interaction between actin and myosin filaments, leading to muscle cell contraction and, in blood vessels, vasoconstriction.[2]
Signaling Pathway Visualization
References
An In-Depth Technical Guide to Norfenefrine: Discovery, History, and Sympathomimetic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfenefrine (B1679915), a sympathomimetic amine, has a rich history in the pharmacological landscape. Primarily recognized for its potent vasoconstrictive properties, it functions as a selective agonist for α1-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, history, and sympathomimetic activity of norfenefrine. It details its mechanism of action, including the downstream signaling pathways, and presents a structured summary of its pharmacological data. Furthermore, this document outlines the experimental protocols necessary for its synthesis and for characterizing its interaction with adrenergic receptors, serving as a valuable resource for researchers in pharmacology and drug development.
Introduction
Norfenefrine, chemically known as (R,S)-2-amino-1-(3-hydroxyphenyl)ethanol, is a synthetic sympathomimetic amine structurally related to the endogenous catecholamine norepinephrine (B1679862).[1] It is recognized for its pressor effects, mediated through the activation of adrenergic receptors, and has been clinically utilized for the management of hypotensive states.[2] This guide delves into the core scientific aspects of norfenefrine, from its initial discovery to its molecular mechanism of action.
History and Discovery
The exploration of sympathomimetic amines in the early 20th century laid the groundwork for the discovery of norfenefrine. Key milestones in the history of catecholamine research, such as the identification of adrenaline and noradrenaline as key players in the sympathetic nervous system, paved the way for the synthesis and investigation of related compounds.
While a precise timeline for the discovery of norfenefrine is not extensively documented in readily available literature, early patents and publications indicate its synthesis and initial pharmacological characterization occurred around the 1940s and 1950s. The German patent (FR 866569) filed in 1941 and a U.S. patent (US 2312916) granted in 1943 to Ciba are among the earliest references to its chemical synthesis.[3] Subsequent studies in the 1950s further elucidated its pharmacological properties.
Clinically, norfenefrine was introduced for the treatment of hypotension and was marketed under various brand names, most notably Novadral.[2] Its use in clinical practice, particularly in Europe, for conditions such as orthostatic hypotension and circulatory collapse, solidified its place as a therapeutic agent.[4] The work of pharmacologists like Peter Holtz on sympathomimetic amines during this era was instrumental in understanding the structure-activity relationships of these compounds, including norfenefrine.[5]
Chemical Synthesis
The synthesis of norfenefrine, or m-hydroxyphenylethanolamine, can be achieved through various chemical routes. A common approach involves the reduction of a corresponding α-amino ketone precursor. The following is a generalized experimental protocol based on established chemical principles for the synthesis of phenylethanolamines.
Experimental Protocol: Synthesis of Norfenefrine
Objective: To synthesize norfenefrine (m-hydroxyphenylethanolamine) via reduction of m-hydroxy-α-aminoacetophenone.
Materials:
-
m-hydroxyacetophenone
-
Bromine
-
Ammonia (B1221849) solution
-
Reducing agent (e.g., Sodium borohydride (B1222165), Catalytic hydrogenation with H₂/Pd-C)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Organic solvents (e.g., Ethanol, Methanol (B129727), Diethyl ether)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, filtration apparatus)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Bromination of m-hydroxyacetophenone: m-hydroxyacetophenone is first brominated at the α-position to yield m-hydroxy-α-bromoacetophenone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.
-
Amination: The resulting α-bromo ketone is then reacted with an excess of ammonia in a suitable solvent (e.g., ethanol) to form m-hydroxy-α-aminoacetophenone. This is a nucleophilic substitution reaction where the amino group replaces the bromine atom.
-
Reduction of the Ketone: The keto group of m-hydroxy-α-aminoacetophenone is then reduced to a hydroxyl group. This can be achieved using a chemical reducing agent like sodium borohydride in a protic solvent (e.g., methanol or ethanol) or through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Isolation and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the crude norfenefrine. This typically involves quenching the excess reducing agent, adjusting the pH to precipitate the product, and extraction with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography to yield pure norfenefrine.
-
Salt Formation (Optional): For pharmaceutical use, the free base of norfenefrine is often converted to a more stable salt, such as the hydrochloride salt, by treating the free base with hydrochloric acid in a suitable solvent.
Characterization: The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity. Melting point determination can also be used as an indicator of purity.
Sympathomimetic Activity and Mechanism of Action
Norfenefrine exerts its physiological effects by acting as an agonist at adrenergic receptors. It is a potent and selective agonist for α1-adrenergic receptors, with less pronounced effects on α2 and β-adrenergic receptors.[6][7]
Adrenergic Receptor Selectivity
The primary sympathomimetic activity of norfenefrine is attributed to its high affinity for α1-adrenergic receptors.[6] This selectivity is key to its clinical efficacy in treating hypotension, as activation of α1-receptors on vascular smooth muscle leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.[7] While it has some reported mild β-adrenergic activity, its effects on α2-adrenergic receptors are generally considered to be insignificant at therapeutic concentrations.[7]
Signaling Pathway
The activation of α1-adrenergic receptors by norfenefrine initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Upon binding of norfenefrine to the α1-adrenergic receptor, the associated Gq protein is activated.[7] This, in turn, activates the enzyme phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[7] The increased intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways, most notably the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains in smooth muscle cells. This phosphorylation event is the critical step that initiates smooth muscle contraction, resulting in vasoconstriction.
Quantitative Pharmacological Data
The precise quantitative data for norfenefrine's binding affinity (Ki) and functional potency (EC50) at various adrenergic receptor subtypes are not extensively reported in publicly accessible literature. However, for comparative purposes, the table below includes typical ranges for the parent compound, norepinephrine. The experimental protocols provided in the subsequent section describe the methodologies to determine these values for norfenefrine.
| Adrenergic Receptor Subtype | Norepinephrine Ki (nM) | Norepinephrine EC50 (nM) | Norfenefrine Ki (nM) | Norfenefrine EC50 (nM) |
| α1A | 30 - 100 | 10 - 50 | Data not available | Data not available |
| α1B | 50 - 150 | 20 - 80 | Data not available | Data not available |
| α1D | 40 - 120 | 15 - 60 | Data not available | Data not available |
| α2A | 100 - 500 | 50 - 200 | Data not available | Data not available |
| α2B | 200 - 800 | 100 - 400 | Data not available | Data not available |
| α2C | 150 - 600 | 80 - 300 | Data not available | Data not available |
| β1 | 50 - 200 | 20 - 100 | Data not available | Data not available |
| β2 | 1000 - 3000 | 500 - 1500 | Data not available | Data not available |
| β3 | 500 - 1500 | 200 - 800 | Data not available | Data not available |
Note: The Ki and EC50 values for norepinephrine are approximate ranges compiled from various sources and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols for Pharmacological Characterization
To determine the binding affinity and functional potency of norfenefrine at adrenergic receptors, standardized in vitro assays are employed.
Radioligand Binding Assay for Determining Ki
Objective: To determine the binding affinity (Ki) of norfenefrine for a specific adrenergic receptor subtype.
Principle: This competitive binding assay measures the ability of unlabeled norfenefrine to displace a radiolabeled ligand with known high affinity and specificity for the receptor of interest.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors, [³H]-dihydroalprenolol for β receptors).
-
Unlabeled norfenefrine.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of cell membrane preparation with varying concentrations of unlabeled norfenefrine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the norfenefrine concentration. The concentration of norfenefrine that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Calcium Imaging Assay for Determining EC50
Objective: To determine the functional potency (EC50) of norfenefrine in activating α1-adrenergic receptors.
Principle: This assay measures the increase in intracellular calcium concentration upon stimulation of Gq-coupled α1-adrenergic receptors by norfenefrine, using a calcium-sensitive fluorescent dye.
Materials:
-
Live cells expressing the α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Norfenefrine solutions of varying concentrations.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Plate the cells expressing the target receptor in a suitable format (e.g., 96-well plate).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the AM ester form of the dye, which can cross the cell membrane.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of norfenefrine to the cells.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the norfenefrine concentration. The concentration of norfenefrine that produces 50% of the maximal response is the EC50 value.
Caption: Calcium Imaging Assay Workflow.
Conclusion
Norfenefrine remains a significant molecule in the study of sympathomimetic amines. Its history is intertwined with the foundational discoveries in adrenergic pharmacology. As a potent and selective α1-adrenergic receptor agonist, its mechanism of action through the Gq-PLC-IP3/DAG pathway is a classic example of GPCR signaling. While specific quantitative data on its receptor interaction profile is not widely available, the experimental protocols detailed in this guide provide a clear path for researchers to elucidate these parameters. This in-depth technical guide serves as a comprehensive resource for understanding the discovery, history, and sympathomimetic properties of norfenefrine, and for conducting further research into its pharmacological profile and potential therapeutic applications.
References
- 1. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfenefrine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [Clinical experiences with a fast-acting, controllable circulatory medication: novadral] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 6. CN109912434B - Synthetic method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]
- 7. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
The Cornerstone of Adrenergic Agonism: A Technical Guide to the Structure-Activity Relationship of Norfenefrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of norfenefrine (B1679915) hydrochloride, a potent sympathomimetic agent. By examining the intricate interplay between its chemical structure and biological activity at adrenergic receptors, this document provides a comprehensive resource for researchers and professionals engaged in the discovery and development of novel adrenergic modulators. Through a detailed exploration of quantitative data, experimental methodologies, and signaling pathways, this guide illuminates the key determinants of norfenefrine's pharmacological profile.
Introduction: The Pharmacological Profile of Norfenefrine
Norfenefrine, chemically known as 3,β-dihydroxyphenethylamine, is a synthetic sympathomimetic amine that primarily functions as an agonist at α-adrenergic receptors, with a pronounced selectivity for the α1 subtype.[1][2] Its hydrochloride salt is utilized clinically for its vasoconstrictive properties to manage hypotensive states.[2] The biological effects of norfenefrine are elicited through its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs) embedded in the cell membranes of various tissues.
The phenylethanolamine scaffold of norfenefrine is a critical determinant of its adrenergic activity. This core structure, shared by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, consists of a phenyl ring, an ethylamine (B1201723) side chain, and a hydroxyl group at the beta-position of the side chain. Variations in the substitution pattern on the phenyl ring and the amine group give rise to a spectrum of adrenergic agents with distinct receptor selectivity and potency.
Mechanism of Action: α1-Adrenergic Receptor Activation
Norfenefrine's primary mechanism of action involves the activation of α1-adrenergic receptors, which are predominantly coupled to the Gq family of G-proteins.[2] This activation initiates a well-defined intracellular signaling cascade:
-
Receptor Binding and G-Protein Activation: Norfenefrine binds to the α1-adrenergic receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Cellular Response (Vasoconstriction): The elevated intracellular Ca2+ concentration in vascular smooth muscle cells leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[2]
This signaling pathway underscores the role of norfenefrine as a potent vasoconstrictor.
Structure-Activity Relationship (SAR) of Norfenefrine and its Analogs
The affinity and efficacy of phenylethanolamine derivatives at α1-adrenergic receptors are exquisitely sensitive to structural modifications. The following sections dissect the key structural features influencing their activity.
Hydroxyl Groups on the Phenyl Ring
The position and number of hydroxyl groups on the phenyl ring are critical for α-adrenergic activity.
-
Catechol Moiety (3,4-dihydroxy): As seen in norepinephrine, the presence of a catechol moiety generally confers high potency at α-adrenergic receptors.
-
Meta-Hydroxyl Group (3-hydroxy): Norfenefrine possesses a single hydroxyl group at the meta-position. This feature is crucial for its α1-agonist activity.
-
Para-Hydroxyl Group (4-hydroxy): Analogs with only a para-hydroxyl group, such as octopamine, generally exhibit reduced α-adrenergic activity compared to their meta-hydroxy counterparts.
-
Absence of Phenolic Hydroxyls: The parent compound, phenylethanolamine, which lacks any hydroxyl groups on the phenyl ring, acts as an antagonist at α-adrenergic receptors.
Substitution on the Amine Group
Modification of the terminal amine group significantly impacts receptor selectivity and potency.
-
Primary Amine (-NH2): Norfenefrine, with its primary amine, displays potent α-agonist activity.
-
N-Methyl Substitution: The addition of a methyl group to the amine, as in phenylephrine (B352888), can maintain or even enhance α1-agonist activity.
-
Larger N-Alkyl Substituents: Increasing the size of the N-alkyl substituent generally leads to a decrease in α-agonist activity and an increase in β-agonist activity.
Stereochemistry at the β-Carbon
The hydroxyl group on the β-carbon of the ethylamine side chain introduces a chiral center. The stereochemistry at this position is a critical determinant of biological activity, with the (R)-enantiomer typically being the more potent isomer at adrenergic receptors.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of norfenefrine and related phenylethanolamine derivatives at α1-adrenergic receptors. This data provides a quantitative basis for the SAR principles discussed above.
| Compound | Structure | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Vasoconstriction EC50 (nM) (Rat Aorta) |
| Norfenefrine | 3-OH, β-OH | - | - | - | - |
| Norepinephrine | 3,4-diOH, β-OH | 1500[3] | - | - | - |
| Phenylephrine | 3-OH, β-OH, N-CH3 | 977.24[4] | 1258.93[4] | - | 1659.59[4] |
| Octopamine | 4-OH, β-OH | - | - | - | - |
| Synephrine | 4-OH, β-OH, N-CH3 | - | - | - | - |
| Epinephrine | 3,4-diOH, β-OH, N-CH3 | - | - | - | - |
Data presented as mean values. The absence of a value indicates that data was not found in the searched literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of norfenefrine and its analogs.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for α1-adrenergic receptors using [3H]-prazosin, a selective α1-antagonist.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat liver, brain, or transfected cell lines).
-
[3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled prazosin (B1663645).
-
Test compounds (norfenefrine analogs).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.[5]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled prazosin (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-prazosin (final concentration ~0.1-0.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Vasoconstriction Assay in Isolated Rat Aorta
This protocol describes a functional assay to determine the potency (EC50) and efficacy of norfenefrine analogs in inducing vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Norepinephrine (as a reference agonist).
-
Test compounds (norfenefrine analogs).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.[7]
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.[8]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Viability Check: Contract the rings with a submaximal concentration of norepinephrine (e.g., 1 µM) to check for viability. Wash the rings and allow them to return to baseline.
-
Cumulative Concentration-Response Curve: Add the test compounds to the organ baths in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Record the contractile response after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal response to norepinephrine. Plot the concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of its maximal response) and the Emax (maximal effect) for each compound using non-linear regression analysis.
Conclusion
The structure-activity relationship of norfenefrine hydrochloride and its analogs provides a classic example of how subtle modifications to a chemical scaffold can profoundly influence pharmacological activity. The key determinants of α1-adrenergic agonism reside in the substitution pattern of the phenyl ring, the nature of the substituent on the amine, and the stereochemistry of the β-hydroxyl group. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is indispensable for the rational design and development of novel adrenergic agents with improved potency, selectivity, and therapeutic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of adrenergic pharmacology.
References
- 1. Norfenefrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct effect of phenylethylamine upon isolated rat aortic strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Norfenefrine Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine (B1679915), also known as m-octopamine or 3-octopamine, is a sympathomimetic amine with predominantly alpha-adrenergic agonist activity. It is the active metabolite of several other sympathomimetic drugs and is used clinically for the treatment of hypotension. Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for drug development, toxicological assessment, and the interpretation of efficacy studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of norfenefrine hydrochloride in various animal species, supplemented with detailed experimental methodologies.
Metabolism of Norfenefrine
The metabolism of norfenefrine has been investigated in several animal species, including rats, rabbits, and guinea pigs. The primary metabolic pathways identified are conjugation and oxidative deamination.
In a study on the metabolism of the related compound o-octopamine in rats, the major urinary metabolites were found to be unconjugated o-hydroxymandelic acid, unconjugated o-hydroxyphenylglycol, and an acid-hydrolyzable conjugate of o-hydroxyphenylglycol[1]. Human studies on m-octopamine (norfenefrine) have shown that the main metabolic routes are deamination and conjugation, with m-hydroxymandelic acid being a key metabolite[2]. Following oral administration, a significant first-pass effect is observed, with a high percentage of conjugated metabolites being formed in the gut wall[2].
Table 1: Urinary Metabolites of Octopamine Isomers in Rats
| Isomer | Metabolite | Percentage of Excreted Dose (as reported in a study on o-octopamine) |
| o-Octopamine | Unconjugated o-hydroxymandelic acid | 16% |
| Unconjugated o-hydroxyphenylglycol | 4.5% | |
| Acid-hydrolyzable conjugate of OHPG | 28% | |
| Unconjugated o-octopamine | 10% |
Note: This data is for the isomer o-octopamine and may not be directly representative of norfenefrine (m-octopamine) metabolism, but it provides insight into the likely metabolic pathways.
Pharmacokinetic Parameters
Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in animal models are scarce in the available literature. However, human studies have provided some insights. After oral administration of 4.5 mg of 14C-norfenefrine to human volunteers, peak serum levels of free norfenefrine were observed between 30 and 60 minutes, with an average concentration of 2 ng/mL. The elimination half-life ranged from 163 to 402 minutes. The oral bioavailability was estimated to be around 20%[3].
Experimental Protocols
The following sections detail standardized experimental protocols for investigating the pharmacokinetics and metabolism of a compound like this compound in animal models.
Animal Models and Drug Administration
-
Species: Male Sprague-Dawley rats (200-250 g) and male Beagle dogs (8-12 kg) are commonly used models.
-
Housing: Animals should be housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the study commences.
-
Drug Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or water for injection.
-
Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): Administered via oral gavage.
-
-
Dose: Dose levels should be determined based on preliminary toxicity and efficacy studies.
Sample Collection
-
Blood Sampling:
-
Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Blood is collected from the jugular vein (rats, via a cannula) or cephalic/saphenous vein (dogs) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Urine Collection:
-
For metabolism studies, animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
The volume of urine is recorded, and an aliquot is stored at -80°C until analysis.
-
Bioanalytical Method
A sensitive and specific analytical method is required for the quantification of norfenefrine and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and can be used to concentrate the analyte. A suitable SPE cartridge (e.g., a mixed-mode cation exchange) is selected. The plasma or urine sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.
-
-
LC-MS/MS Conditions (Typical):
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-daughter ion transitions for norfenefrine and its metabolites are monitored.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of norfenefrine) should be used to ensure accuracy and precision.
-
Metabolic Pathways
The metabolism of norfenefrine primarily involves two key enzymatic pathways: monoamine oxidase (MAO) and sulfotransferases/UDP-glucuronosyltransferases (SULTs/UGTs).
-
Oxidative Deamination: MAO catalyzes the oxidative deamination of the primary amine group of norfenefrine, leading to the formation of an unstable aldehyde intermediate. This is further oxidized to m-hydroxymandelic acid.
-
Conjugation: The phenolic hydroxyl group of norfenefrine can undergo conjugation with sulfate (B86663) (by SULTs) or glucuronic acid (by UGTs) to form water-soluble sulfate and glucuronide conjugates, which are readily excreted in the urine.
Conclusion
While specific pharmacokinetic parameters for this compound in animal models remain to be fully elucidated in publicly available literature, this guide provides a framework for understanding its metabolic fate and the experimental approaches required for its investigation. The primary metabolic pathways involve oxidative deamination to m-hydroxymandelic acid and conjugation to form sulfate and glucuronide metabolites. The provided experimental protocols for in-vivo studies and bioanalytical quantification offer a robust starting point for researchers aiming to conduct pharmacokinetic and metabolism studies of norfenefrine and related sympathomimetic amines. Further research is warranted to establish a complete pharmacokinetic profile of norfenefrine in various animal species to better support its preclinical and clinical development.
References
Norfenefrine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine (B1679915) hydrochloride is a sympathomimetic amine and a structural analog of norepinephrine. It is recognized primarily for its activity as an agonist at adrenergic receptors, particularly the α-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of norfenefrine hydrochloride. The information presented herein is intended to support research and drug development efforts by providing detailed data on its molecular interactions and the experimental methodologies used to elucidate them.
Receptor Binding Affinity and Selectivity Profile
This compound primarily exerts its pharmacological effects through its interaction with α-adrenergic receptors. While it is known to be an α-agonist, its precise affinity and selectivity across the various adrenergic receptor subtypes are crucial for understanding its therapeutic potential and side-effect profile.
Adrenergic Receptor Binding Affinity of this compound
The following tables summarize the available quantitative data on the binding affinity of this compound for various adrenergic receptor subtypes. Binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.
Table 1: α1-Adrenergic Receptor Subtype Binding Affinity
| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |
| α1A | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available | |
| α1B | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available | |
| α1D | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available |
Table 2: α2-Adrenergic Receptor Subtype Binding Affinity
| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |
| α2A | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available | |
| α2B | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available | |
| α2C | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available |
Table 3: β-Adrenergic Receptor Subtype Binding Affinity
| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |
| β1 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available | |
| β2 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available | |
| β3 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available |
Signaling Pathways
Norfenefrine, acting as an α1-adrenergic agonist, triggers a well-defined intracellular signaling cascade. Upon binding to the α1-receptor, it activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and ultimately resulting in a physiological response, such as smooth muscle contraction.
Experimental Protocols
The determination of receptor binding affinity and selectivity is typically performed using radioligand binding assays. These assays measure the displacement of a high-affinity radiolabeled ligand from a receptor by the test compound (this compound).
General Radioligand Displacement Assay Workflow
The following diagram illustrates a typical workflow for a radioligand displacement assay used to determine the binding affinity of this compound.
Detailed Methodologies
1. Cell Culture and Membrane Preparation:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation: Confluent cells are harvested, washed with phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer. The cell lysate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is then resuspended in an appropriate assay buffer and stored at -80°C.
2. Radioligand Binding Assay (Displacement):
-
Radioligands:
-
α1-Adrenergic Receptors: [3H]-Prazosin is a commonly used radioligand.
-
α2-Adrenergic Receptors: [3H]-Rauwolscine or [3H]-Yohimbine are frequently employed.
-
β-Adrenergic Receptors: [125I]-Cyanopindolol or [3H]-Dihydroalprenolol are standard choices.
-
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.
-
Procedure:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand and cell membranes expressing the target receptor subtype.
-
Add varying concentrations of this compound (the competing ligand).
-
To determine non-specific binding, a high concentration of a known non-radioactive antagonist (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
3. Data Analysis:
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of norfenefrine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
This compound is an adrenergic agonist with a primary affinity for α1-adrenergic receptors. A comprehensive understanding of its binding profile across all adrenergic receptor subtypes is essential for its development and clinical application. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed pharmacological characteristics of this compound. The continued application of these robust methodologies will be critical in defining the therapeutic window and potential applications of this compound.
Methodological & Application
Application Notes & Protocols: HPLC Analytical Method for Norfenefrine Hydrochloride
These application notes provide a comprehensive guide for the determination of Norfenefrine (B1679915) Hydrochloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The described method is developed based on established analytical principles for related sympathomimetic amines and is suitable for quality control and research purposes.
Introduction
Norfenefrine hydrochloride is a sympathomimetic agent used for its vasoconstrictive properties to treat hypotension.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage accuracy of pharmaceutical products containing this active ingredient. This document details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, including the protocol for method validation as per ICH guidelines.
Signaling Pathway of Norfenefrine
Norfenefrine primarily functions as an α1-adrenergic receptor agonist.[2] Its mechanism of action involves binding to these receptors on vascular smooth muscle, initiating a signaling cascade that results in vasoconstriction.[3] This pathway is crucial for its therapeutic effect in managing hypotension.
HPLC Analytical Method
This section details the chromatographic conditions and protocols for the analysis of this compound.
The following table summarizes the recommended HPLC parameters for the analysis of this compound. These conditions are based on methods developed for the structurally similar compound, phenylephrine, and are expected to provide good resolution and peak shape for norfenefrine.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with UV or PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) buffer (pH 3.0) in a 20:80 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | Approximately 10 minutes |
Note: A chiral separation method exists using a Chiral CD-Ph column with a mobile phase of Methanol and 50mM KH2PO4 (80:20) at a flow rate of 0.5 mL/min and detection at 220 nm.[4] This can be used for enantiomeric purity testing.
3.2.1. Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Ultrapure Water
3.2.2. Preparation of Mobile Phase
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase before use.
3.2.3. Preparation of Standard Solution Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).
3.2.4. Preparation of Sample Solution For a tablet dosage form, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. The expected concentration is 100 µg/mL.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for norfenefrine should be well-resolved from any peaks from the placebo and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50-150% of the nominal sample concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD%) | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts or equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). |
Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the standard solution six times and evaluate the following parameters.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD%) of Peak Area | RSD ≤ 2.0% |
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | [Insert Data] |
| 75 | [Insert Data] |
| 100 | [Insert Data] |
| 125 | [Insert Data] |
| 150 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean % Recovery | 98.0 - 102.0% |
Table 3: Precision Data
| Precision Type | Parameter | Result |
| Repeatability (Intra-day) | % RSD (n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | % RSD (n=6) | ≤ 2.0% |
Conclusion
The described RP-HPLC method is simple, specific, and reliable for the quantitative determination of this compound in pharmaceutical dosage forms. The method validation, when performed as per the outlined protocols, will ensure that the analytical procedure is suitable for its intended purpose in a regulated environment.
References
Application Notes: In Vitro Profiling of Norfenefrine Hydrochloride
Introduction
Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent primarily used for its vasoconstrictive properties to treat hypotension[1][2]. It is a synthetic derivative of the endogenous catecholamine norepinephrine[3]. The principal mechanism of action for norfenefrine is the stimulation of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle[1][3][4]. This activation initiates a downstream signaling cascade, leading to vasoconstriction and an increase in blood pressure[3]. While its primary activity is on α1-receptors, it has a less pronounced influence on beta-adrenergic receptors[3]. These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of norfenefrine hydrochloride, focusing on its interaction with α1-adrenergic receptors.
Mechanism of Action & Signaling Pathway
Norfenefrine functions as an agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit[3]. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a hallmark of α1-adrenergic receptor activation and a key event leading to cellular responses like smooth muscle contraction[3].
Caption: Norfenefrine α1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following protocols describe standard in vitro assays to determine the binding affinity and functional potency of this compound.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound (Test Compound).
-
Prazosin or other high-affinity α1-antagonist (Reference Compound).
-
[3H]-Prazosin (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO or water. Create a serial dilution series (e.g., 10-point, 1:10 dilution) in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Prazosin).
-
Test Compound: 25 µL of each this compound dilution.
-
-
Radioligand Addition: Add 25 µL of [3H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of norfenefrine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of norfenefrine that inhibits 50% of the specific binding of [3H]-Prazosin)[5][6].
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following α1-receptor activation.
Materials and Reagents:
-
A cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound (Test Compound).
-
Phenylephrine or other α1-agonist (Reference Compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in Assay Buffer.
-
Incubation: Remove the cell culture medium from the wells and add 100 µL of the dye loading solution. Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well after the final wash.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 4x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 4x compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response)[5][7].
-
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization.
Data Presentation
Quantitative data from these assays should be summarized to compare the potency and affinity of norfenefrine with known reference compounds.
Table 1: Representative Receptor Binding Affinity Data
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| Norfenefrine HCl | Human α1A | 150 | 75 |
| Prazosin (Antagonist) | Human α1A | 0.8 | 0.4 |
Note: Values are representative and will vary based on experimental conditions. Ki is calculated using the Cheng-Prusoff equation assuming a radioligand concentration equal to its Kd.
Table 2: Representative Functional Potency Data
| Compound | Assay | EC50 (nM) | % Max Response |
| Norfenefrine HCl | Ca2+ Mobilization | 250 | 95% |
| Phenylephrine (Agonist) | Ca2+ Mobilization | 80 | 100% |
Note: Values are representative. % Max Response is relative to a full reference agonist.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Norfenefrine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Application Notes and Protocols for a Cell-Based Assay to Measure Norfenefrine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent that primarily functions as an alpha-1 adrenergic receptor agonist.[1][2] Its principal mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of blood vessels.[1] This activation initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1] Consequently, norfenefrine is utilized in clinical settings to manage hypotensive states.[1] Understanding the potency and efficacy of norfenefrine hydrochloride at its target receptor is crucial for drug development and pharmacological research.
This document provides a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its ability to stimulate intracellular calcium mobilization in a cell line stably expressing the human alpha-1A adrenergic receptor.
Principle of the Assay
The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to the Gq alpha subunit.[1] Upon agonist binding, such as norfenefrine, the activated Gq protein stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity is directly proportional to the concentration of intracellular calcium, and therefore, the activity of the alpha-1 adrenergic receptor agonist.
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CHO-K1/ADRA1A Stable Cell Line | GenScript | M00553 |
| Ham's F-12K (Kaighn's) Medium | ATCC | 30-2004 |
| Fetal Bovine Serum (FBS) | ATCC | 30-2020 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Thermo Fisher Scientific | 14190144 |
| This compound | MedChemExpress | HY-B1095A |
| Norepinephrine (B1679862) (as a reference agonist) | Sigma-Aldrich | A9512 |
| Fluo-4 NW Calcium Assay Kit | Thermo Fisher Scientific | F36205 |
| 96-well black, clear-bottom cell culture plates | Corning | 3603 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Cell Culture
-
Culture the CHO-K1/ADRA1A cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Calcium Mobilization Assay
The following protocol is based on the use of a Fluo-4 NW (No-Wash) Calcium Assay Kit.
Experimental Workflow
Caption: Experimental workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Seeding:
-
One day prior to the assay, harvest the CHO-K1/ADRA1A cells and resuspend them in complete growth medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and norepinephrine in DMSO.
-
Perform a serial dilution of the stock solutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the prepared compound dilutions to the respective wells.
-
Continuously measure the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Normalize the data by setting the response of the vehicle control (assay buffer with DMSO) to 0% and the response to a saturating concentration of a reference agonist (e.g., 10 µM norepinephrine) to 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits a 50% maximal response.
Data Presentation
The following table presents example data for the potency of this compound and a reference agonist, norepinephrine, in the alpha-1A adrenergic receptor calcium mobilization assay.
| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| This compound | 85.2 | 72.5 - 99.8 | 1.1 |
| Norepinephrine (Reference) | 12.7 | 10.1 - 15.9 | 1.0 |
Note: The EC50 value for this compound is a hypothetical, yet scientifically plausible, example for illustrative purposes. The EC50 for norepinephrine is consistent with reported values for alpha-1 adrenergic receptor activation.
Conclusion
This application note provides a robust and reproducible cell-based assay for characterizing the activity of this compound at the human alpha-1A adrenergic receptor. The described calcium mobilization assay is a valuable tool for researchers in pharmacology and drug development to determine the potency and efficacy of alpha-1 adrenergic agonists. The detailed protocol and data analysis guidelines should enable the successful implementation of this assay. While norfenefrine primarily acts on alpha-1 receptors, it may have a less pronounced effect on beta-adrenergic receptors, which could be investigated in parallel using appropriate cell lines and assay formats if a complete selectivity profile is desired.[1]
References
Application Note: Quantification of Norfenefrine in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis.
Introduction
Norfenefrine (B1679915) is an adrenergic agent used clinically as a sympathomimetic drug.[1] Accurate and reliable quantification of norfenefrine in plasma is crucial for pharmacokinetic studies, clinical monitoring, and anti-doping control.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for bioanalytical quantification.[3][4][5]
This application note details a robust and sensitive LC-MS/MS method for the determination of norfenefrine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated to meet the rigorous standards of bioanalytical method validation guidelines.
Experimental Workflow
The overall analytical workflow consists of plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Materials and Reagents
-
Analytes: Norfenefrine HCl, Norfenefrine-D3 HCl (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Plasma: K2 EDTA Human Plasma
Detailed Protocols
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of norfenefrine and norfenefrine-D3 in methanol.
-
Working Standard Solutions: Serially dilute the norfenefrine primary stock with 50:50 (v/v) methanol/water to prepare working standards for calibration curve (CC) points.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the norfenefrine-D3 primary stock with acetonitrile.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CCs and quality control (QC) samples at low, medium, and high concentrations. A 5% spike volume is recommended to minimize matrix effects.
Plasma Sample Preparation Protocol
This protocol is based on a conventional protein precipitation technique, which is effective for removing proteins from plasma samples.[6]
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
The chromatographic separation is performed using a C18 reversed-phase column with a gradient elution.[6]
| Parameter | Value |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 98.0 | 2.0 |
| 0.50 | 98.0 | 2.0 |
| 2.50 | 5.0 | 95.0 |
| 3.00 | 5.0 | 95.0 |
| 3.10 | 98.0 | 2.0 |
| 4.00 | 98.0 | 2.0 |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| MS System | Sciex API 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Norfenefrine (Quantifier) | 154.2 | 91.2 | 100 | 21 | 60 |
| Norfenefrine (Qualifier) | 154.2 | 65.2 | 100 | 35 | 60 |
| Norfenefrine-D3 (IS) | 157.2 | 94.2 | 100 | 21 | 60 |
| MRM transitions for norfenefrine are based on published data.[2] |
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation.
Table 3: Quantitative Performance Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 95.5% - 108.2% |
| Precision (CV%) at LLOQ | ≤ 8.5% |
| Intra-day Accuracy (QC Low, Mid, High) | 97.1% - 104.5% |
| Intra-day Precision (CV%) (QC Low, Mid, High) | ≤ 6.8% |
| Inter-day Accuracy (QC Low, Mid, High) | 98.3% - 106.1% |
| Inter-day Precision (CV%) (QC Low, Mid, High) | ≤ 7.9% |
| Mean Extraction Recovery | Norfenefrine: 91.5%, Norfenefrine-D3: 93.2% |
| Matrix Effect | Corrected by the internal standard (IS-normalized matrix factor: 0.95 - 1.04) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable (recovery within ±15% of nominal) |
Note: The data presented are representative and based on typical performance for similar validated bioanalytical methods.[3][5][6][7]
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of norfenefrine in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates excellent sensitivity, accuracy, and precision over a wide linear range, making it suitable for high-throughput analysis in clinical and research settings.
References
- 1. ndtlindia.com [ndtlindia.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scielo.br [scielo.br]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Norfenefrine Hydrochloride in Neuronal Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norfenefrine (B1679915) hydrochloride in electrophysiological studies on neurons. Norfenefrine, an active sympathomimetic agent, primarily functions as an α1-adrenergic receptor agonist.[1] Its application in neuroscience research allows for the detailed investigation of noradrenergic signaling pathways and their impact on neuronal excitability and function.
Mechanism of Action
Norfenefrine hydrochloride exerts its effects by binding to and activating α1-adrenergic receptors on the neuronal membrane.[1] This activation initiates a Gq-protein coupled signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] The subsequent increase in intracellular Ca2+ and activation of PKC can modulate the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.
Electrophysiological Effects on Neurons
As an α1-adrenergic agonist, norfenefrine is expected to induce excitatory effects in many neuronal populations. These effects are primarily mediated by the modulation of potassium (K+) and calcium (Ca2+) channels.
Key anticipated effects include:
-
Membrane Depolarization: Inhibition of K+ conductances, such as the M-current, is a common effect of α1-adrenergic stimulation, leading to a depolarization of the neuronal membrane and an increase in input resistance.[2] This brings the neuron closer to its firing threshold.
-
Increased Firing Rate: By depolarizing the membrane and increasing excitability, norfenefrine can increase the spontaneous firing rate of neurons or enhance their response to depolarizing stimuli.
-
Modulation of Calcium Currents: α1-adrenergic activation can modulate various types of Ca2+ channels, which can have complex effects on neuronal function, including neurotransmitter release and synaptic plasticity.
Quantitative Data Summary
The following tables summarize quantitative data on the electrophysiological effects of norepinephrine (B1679862) and other α1-adrenergic agonists on neurons. While specific data for norfenefrine is limited in the reviewed literature, these values provide an expected range of effects.
Table 1: Effects of α1-Adrenergic Agonists on Neuronal Firing Rate
| Agonist (Concentration) | Neuron Type | Change in Firing Rate | Reference |
| Norepinephrine (10 nmol) | Sympathetic efferent nerves | Initial ~20% inhibition followed by a ~10% increase | [3] |
| Norepinephrine (100 nmol) | Sympathetic efferent nerves (in VMN) | Small initial decrease followed by a significant increase | [3] |
Table 2: Modulation of Ion Currents by α1-Adrenergic Agonists
| Agonist (Concentration) | Neuron/Cell Type | Ion Current | Effect | Reference |
| Phenylephrine (30 µM) | Rat ventricular myocytes | L-type Ca2+ current | ~60% increase | [1][4] |
| Norepinephrine (1-10 µM) | Auditory olivocochlear neurons | K+ conductance | Decrease | [5] |
| Norepinephrine (1-10 µM) | Auditory olivocochlear neurons | Voltage-gated Ca2+ currents | Suppression | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol to Study the Effects of Norfenefrine on Neuronal Excitability
This protocol is designed for investigating the effects of this compound on the intrinsic electrical properties of cultured neurons or neurons in acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in deionized water, stored at -20°C)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Preparation: Prepare fresh aCSF and internal solution on the day of the experiment. Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Visualization: Place the brain slice or culture dish in the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) at a physiological temperature (e.g., 32-34°C). Visualize neurons using a microscope with appropriate optics (e.g., DIC or fluorescence if using labeled cells).
-
Obtaining a Gigaseal: Approach a target neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: After achieving a stable gigaseal, apply gentle suction to rupture the membrane patch under the pipette tip to establish the whole-cell configuration.
-
Baseline Recording:
-
Current-Clamp Mode: Record the resting membrane potential and spontaneous firing activity for a stable baseline period of at least 5-10 minutes. Assess intrinsic properties by injecting a series of hyperpolarizing and depolarizing current steps.
-
Voltage-Clamp Mode: Clamp the neuron at a holding potential of -70 mV. Apply voltage steps to elicit and record specific ion currents (e.g., voltage-gated K+ or Ca2+ currents).
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF.
-
Switch the perfusion to the norfenefrine-containing aCSF.
-
Record the changes in membrane potential, firing rate, or specific ion currents for 10-15 minutes or until a stable effect is observed.
-
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe for recovery of the baseline activity.
-
Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, action potential frequency, input resistance, and the amplitude and kinetics of ion currents.
Visualizations
Signaling Pathway of this compound
Caption: Norfenefrine HCl signaling cascade in neurons.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Noradrenaline Modulates the Membrane Potential and Holding Current of Medial Prefrontal Cortex Pyramidal Neurons via β1-Adrenergic Receptors and HCN Channels [frontiersin.org]
- 3. Effect of norepinephrine, serotonin and tryptophan on the firing rate of sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
In Vivo Experimental Protocol for Norfenefrine Hydrochloride Administration: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the in vivo administration of norfenefrine (B1679915) hydrochloride, a potent sympathomimetic agent, intended for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, experimental procedures for cardiovascular assessment, and expected physiological responses in various animal models.
Norfenefrine hydrochloride primarily functions as a selective alpha-1 adrenergic receptor agonist.[1] This agonism on vascular smooth muscle leads to vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[1] It is clinically utilized in the management of hypotensive states.[1] These protocols are designed to facilitate preclinical research into its cardiovascular effects.
Mechanism of Action: Signaling Pathway
This compound exerts its physiological effects by activating the Gq-coupled alpha-1 adrenergic receptors. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.
Experimental Protocols
Animal Models and Preparation
Commonly used animal models for cardiovascular studies include Sprague-Dawley or Wistar rats, C57BL/6 mice, and New Zealand White rabbits.
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to experimentation, with ad libitum access to food and water.
-
Anesthesia: Anesthetize the animal using an appropriate agent (e.g., isoflurane, sodium pentobarbital). Maintain body temperature at 37°C using a heating pad.
-
Catheterization: For intravenous administration and direct blood pressure measurement, catheterize a major blood vessel such as the femoral artery and vein, or the carotid artery and jugular vein.
This compound Administration
This compound is typically administered intravenously (IV) to elicit a rapid cardiovascular response. It can be given as a bolus injection or a continuous infusion.
-
Bolus Injection: A single, rapid injection to observe acute effects.
-
Continuous Infusion: To maintain a steady-state concentration and observe prolonged effects.
Hemodynamic Monitoring
Continuously monitor cardiovascular parameters throughout the experiment.
-
Blood Pressure: Measure systolic, diastolic, and mean arterial pressure (MAP) via an arterial catheter connected to a pressure transducer and data acquisition system.
-
Heart Rate: Derive heart rate from the blood pressure waveform or an electrocardiogram (ECG).
-
Data Acquisition: Record all hemodynamic data continuously using a polygraph or a computerized data acquisition system.
Data Presentation: Quantitative Effects on Cardiovascular Parameters
The following tables summarize the expected dose-dependent effects of this compound and related alpha-1 adrenergic agonists on key cardiovascular parameters in various animal models.
Table 1: Intravenous this compound Dosage and Cardiovascular Effects in Rats
| Dosage Range | Animal Model | Primary Cardiovascular Effects | Reference |
| 4-36 µg/kg/h (infusion) | Rat | Dose-dependent increase in blood pressure. | [2] |
| 0.15-0.35 mg/kg/h (infusion) | Rat | Increased systolic blood pressure and left ventricular hypertrophy with chronic administration. | [3] |
Table 2: Intravenous Norepinephrine (B1679862) Dosage and Cardiovascular Effects in Various Animal Models
| Dosage Range | Animal Model | Primary Cardiovascular Effects | Reference |
| 0.5 - 2 µg/kg (bolus) | Rat | Dose-dependent attenuation of ischemia-induced ventricular arrhythmias. | [4] |
| 0.1 - 1 µg/kg/min (infusion) | Rabbit | Significant increases in systolic, mean, and diastolic arterial pressure. | [5] |
| 0.05 - 0.25 µg/kg/min (infusion) | Pig | Increased heart rate, decreased central venous pressure. |
Table 3: Intraperitoneal Phenylephrine Dosage and Cardiovascular Effects in Mice
| Dosage | Animal Model | Primary Cardiovascular Effects | Reference |
| 5 mg/kg (bolus) | Mouse | Significantly increased blood pressure, stroke volume, and total peripheral resistance; decreased heart rate. |
Note: The dosages provided are intended as a starting point for experimental design. The optimal dose may vary depending on the specific animal model, anesthetic regimen, and experimental conditions. A dose-response study is recommended to determine the most appropriate concentration for your research.
Concluding Remarks
These application notes provide a comprehensive framework for conducting in vivo experiments with this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data for the assessment of its cardiovascular effects. Researchers should always operate under approved animal care and use protocols and consult relevant literature for specific experimental nuances.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic norepinephrine administration on cardiac function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Norfenefrine Hydrochloride Stability and Degradation in Solution
Disclaimer: Comprehensive stability and degradation pathway data specifically for norfenefrine (B1679915) hydrochloride in solution is limited in publicly available scientific literature. The following information is based on established principles of pharmaceutical stability, and data from structurally analogous compounds such as phenylephrine (B352888) and norepinephrine. Researchers should perform their own stability studies to generate specific data for their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for norfenefrine hydrochloride in an aqueous solution?
A1: Based on its chemical structure, a phenolic amine, this compound is susceptible to several degradation pathways in solution:
-
Oxidation: The phenolic hydroxyl group and the secondary amine are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce degradation. It is recommended to protect solutions of this compound from light.[1]
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions and high temperatures can potentially promote degradation.
-
Interaction with Excipients: Certain excipients in a formulation can interact with this compound, leading to degradation. For instance, reducing sugars can potentially react with the amine group.
Q2: How does pH affect the stability of this compound solutions?
A2: For phenolic amines like norfenefrine, pH is a critical factor for stability. Acidic conditions (pH 3-5) are generally preferred to maintain the protonated form of the amine, which is less susceptible to oxidation. In alkaline conditions, the phenolate (B1203915) anion is more readily oxidized. Therefore, maintaining a controlled, slightly acidic pH is crucial for the stability of this compound solutions.
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored at controlled room temperature or under refrigeration (2-8°C), protected from light. Elevated temperatures can accelerate oxidative and hydrolytic degradation pathways.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility studies for this compound are not widely published, based on its structure, potential incompatibilities could arise with:
-
Oxidizing agents: These can directly degrade the molecule.
-
Reducing sugars (e.g., dextrose): Maillard-type reactions with the amine group can occur, especially at elevated temperatures.
-
Metal ions (e.g., iron, copper): These can catalyze oxidation reactions. The use of chelating agents like EDTA may be beneficial.
-
Alkaline substances: As mentioned, a basic pH can increase the rate of oxidation.
Troubleshooting Guides
Problem: Discoloration of the this compound Solution
-
Possible Cause 1: Oxidation.
-
Troubleshooting:
-
Ensure the solution is protected from light during storage and handling.
-
Consider purging the solution and the headspace of the container with an inert gas (e.g., nitrogen, argon) to minimize contact with oxygen.
-
Evaluate the inclusion of an antioxidant (e.g., sodium metabisulfite, ascorbic acid) in the formulation.
-
Check for the presence of trace metal ions and consider adding a chelating agent (e.g., edetate disodium).
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting:
-
Store the solution in amber or light-protective containers.
-
Conduct experiments under controlled lighting conditions.
-
-
Problem: Loss of Potency Detected by HPLC Analysis
-
Possible Cause 1: Chemical Degradation.
-
Troubleshooting:
-
Review the pH of the solution. Ensure it is within the optimal stability range (typically acidic).
-
Assess the storage temperature. Lowering the temperature may slow down degradation.
-
Investigate potential interactions with other components in the formulation.
-
-
-
Possible Cause 2: Adsorption to Container/Closure.
-
Troubleshooting:
-
Evaluate different container materials (e.g., glass vs. various types of plastic).
-
Ensure the container closure system is inert and does not interact with the drug substance.
-
-
Quantitative Data Summary
The following tables present hypothetical stability data for a 1 mg/mL this compound solution to illustrate expected trends. Actual data must be generated through formal stability studies.
Table 1: Effect of pH on the Stability of this compound Solution at 25°C (Protected from Light)
| pH | Initial Assay (%) | Assay after 30 Days (%) | Appearance |
| 3.0 | 100.0 | 99.5 | Colorless |
| 5.0 | 100.0 | 98.8 | Colorless |
| 7.0 | 100.0 | 95.2 | Faintly yellow |
| 9.0 | 100.0 | 85.1 | Yellow |
Table 2: Effect of Temperature on the Stability of this compound Solution at pH 4.5 (Protected from Light)
| Temperature | Initial Assay (%) | Assay after 30 Days (%) | Appearance |
| 5°C | 100.0 | 99.8 | Colorless |
| 25°C | 100.0 | 98.5 | Colorless |
| 40°C | 100.0 | 92.3 | Faintly yellow |
Table 3: Effect of Light on the Stability of this compound Solution at pH 4.5 and 25°C
| Light Condition | Initial Assay (%) | Assay after 30 Days (%) | Appearance |
| Protected from Light | 100.0 | 98.5 | Colorless |
| Exposed to Light | 100.0 | 90.1 | Yellowish-brown |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a specific formulation buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to achieve a final HCl concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to achieve a final NaOH concentration of 0.1N. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be established by demonstrating that the peak for norfenefrine is resolved from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Norepinephrine Hydrochloride Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving low signal issues in norepinephrine (B1679862) hydrochloride cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal in my norepinephrine-stimulated assay. What are the primary areas to investigate?
A low or absent signal in your assay can stem from several factors, broadly categorized as issues with reagents, cell health, assay protocol, or data acquisition. A systematic approach to troubleshooting is recommended. Begin by evaluating the most common culprits: reagent integrity, cell viability and receptor expression, and key steps in your assay protocol like incubation times and concentrations.
Q2: How can I ensure my norepinephrine hydrochloride solution is active and stable?
Norepinephrine is susceptible to oxidation, which can lead to a loss of biological activity.[1] Proper preparation and storage are critical.
-
Preparation: Dissolve norepinephrine bitartrate (B1229483) (the common salt form) in a buffer like PBS (pH 7.2) containing an antioxidant such as ascorbic acid to prevent degradation.[1]
-
Storage: Prepare fresh solutions whenever possible. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to 1 year in 0.9% NaCl).[1][2] For short-term use, solutions can be stored at 4°C for up to 5 days.[1] Always protect norepinephrine solutions from light.[1]
Q3: Could the issue be with my cells? How do I check for and address cell-related problems?
Yes, cell health and receptor expression are fundamental to a successful assay.
-
Cell Viability: Always ensure your cells are healthy and viable before starting an experiment.[3] Do not use cells that are over-confluent.[3] A simple trypan blue exclusion test can be used to determine cell viability.
-
Receptor Expression: The cell line you are using must express the target adrenergic receptor at a sufficient level. Low receptor expression will naturally lead to a weak signal. Confirm receptor expression using techniques like qPCR or Western blotting.
-
Cell Density: The number of cells seeded per well is a critical parameter. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell behavior.[3] It is essential to optimize the cell seeding density for your specific assay and cell line.[3][4]
Q4: My signal is weak, and I suspect receptor desensitization. What is it and how can I prevent it?
Receptor desensitization occurs when prolonged or repeated exposure to an agonist, like norepinephrine, leads to a reduced cellular response.[5] This is a common issue in in vitro studies.[5][6]
-
Homologous Desensitization: This is ligand-dependent and involves the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), leading to β-arrestin binding and subsequent receptor internalization.[7][8]
-
Heterologous Desensitization: This is ligand-independent and can be mediated by second messenger-dependent protein kinases like PKA and PKC.[7]
To mitigate desensitization, consider minimizing the incubation time with norepinephrine to the shortest duration necessary to elicit a measurable response.
Q5: I'm performing a cAMP assay, and the signal is low. What are some specific troubleshooting tips for this assay format?
Low signal in cAMP assays is a common challenge.
-
Phosphodiesterase (PDE) Activity: Cells contain PDEs that rapidly degrade cAMP.[9] It is highly recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation.[9][10]
-
Forskolin (B1673556) Stimulation (for Gαi-coupled receptors): If you are studying a Gαi-coupled receptor, you will need to stimulate adenylyl cyclase with forskolin to generate a baseline level of cAMP that can then be inhibited by your agonist.[11] The concentration of forskolin needs to be optimized.[11]
-
Assay Window: Ensure your agonist concentrations and cell density are optimized to produce a cAMP level that falls within the linear range of your assay's standard curve.[11]
Q6: My assay is fluorescence-based. Could there be interference affecting my signal?
Yes, fluorescence-based assays are prone to interference that can be misinterpreted as a low signal.
-
Autofluorescence: Cellular components and common media supplements like phenol (B47542) red and fetal bovine serum can cause background fluorescence, particularly in the blue-green spectral range.[12][13] Consider using phenol red-free media and reading plates from the bottom if you are working with adherent cells.[12]
-
Compound Interference: The compounds you are screening can also be intrinsically fluorescent or quench the fluorescence of your assay reagents.[14][15][16]
-
Plate Selection: The type of microplate is important. For fluorescence assays with adherent cells, black plates with clear bottoms are generally recommended to minimize background and crosstalk.[3][12]
Quantitative Data Summary
The following tables provide key quantitative parameters for consideration when designing and troubleshooting your norepinephrine cell-based assays.
Table 1: Norepinephrine Hydrochloride Solution Preparation and Stability
| Parameter | Recommendation | Reference |
| Common Salt Form | Norepinephrine bitartrate | [1] |
| Recommended Solvent | PBS (pH 7.2) | [1] |
| Antioxidant | L-ascorbic acid (e.g., 100 µM) | [1] |
| Stock Solution Conc. | e.g., 10 mM | [1] |
| Sterilization | 0.22 µm syringe filter | [1] |
| Short-term Storage | 4°C for up to 5 days (protect from light) | [1] |
| Long-term Storage | -20°C or -80°C for up to 1 year (protect from light) | [1][2] |
Table 2: Typical Norepinephrine Concentration Ranges for In Vitro Assays
| Cell Type/Assay Type | Effective Concentration Range | Reference |
| Adult Hippocampal Precursors | 10 µM | [17] |
| SK-N-BE(2)C (NET uptake) | Kм of 416 nM | [18] |
| Rabbit Aortic Rings | EC50 of ~50 nM | [19] |
| CNiFERs (HEK293) | 50 nM to 500 nM | [20] |
| General GPCR Assays | Nanomolar to Micromolar | N/A |
Table 3: General Assay Optimization Parameters
| Parameter | Key Considerations | Reference |
| Cell Seeding Density | Optimize to ensure a linear assay window and avoid over-confluence. | [3][4][21] |
| Incubation Time | Minimize to avoid receptor desensitization; optimize for maximal signal. | [22] |
| Agonist Concentration | Perform a dose-response curve to determine EC50 and optimal concentrations. | [19][23][24] |
| PDE Inhibitor (cAMP assays) | Use a broad-spectrum inhibitor like IBMX (e.g., 100-500 µM). | [9] |
| Assay Buffer | Ensure compatibility with your target and cells. | [22] |
Experimental Protocols
Protocol 1: Preparation of Norepinephrine Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM norepinephrine bitartrate stock solution.
-
Prepare Antioxidant Buffer: Prepare a sterile solution of Phosphate-Buffered Saline (PBS) at pH 7.2. Add L-ascorbic acid to a final concentration of 100 µM to prevent norepinephrine oxidation.[1]
-
Weigh Norepinephrine: In a sterile, light-protecting microcentrifuge tube, accurately weigh the required amount of norepinephrine bitartrate monohydrate (MW: 337.28 g/mol ). For 1 mL of a 10 mM stock solution, this would be 3.37 mg.[1]
-
Dissolve Norepinephrine: Add the prepared antioxidant buffer to the norepinephrine powder to achieve the final concentration of 10 mM. Vortex gently until fully dissolved.[1]
-
Sterile Filtration: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use, protected from light.[1][2]
Protocol 2: General Cell-Based Assay Workflow for Norepinephrine
This protocol provides a general workflow for a 96-well plate-based assay.
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours prior to the experiment to reduce background signaling.
-
Preparation of Working Solutions: Thaw an aliquot of your norepinephrine stock solution and dilute it to the desired final concentrations in the appropriate assay buffer. If performing a cAMP assay, include a PDE inhibitor in the buffer.
-
Cell Treatment: Remove the cell culture medium and add the norepinephrine working solutions to the respective wells. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plate for the optimized duration at the appropriate temperature (e.g., 37°C).
-
Signal Detection: Following incubation, proceed with the specific detection steps for your assay (e.g., add lysis buffer and detection reagents for a cAMP assay, or directly read the fluorescence on a plate reader).
-
Data Analysis: Analyze the data according to your assay manufacturer's instructions. For dose-response experiments, fit the data to a sigmoidal curve to determine parameters like EC50.
Visualizations
Caption: Simplified Norepinephrine Signaling Pathway.
Caption: General Experimental Workflow for Norepinephrine Cell-Based Assays.
Caption: Troubleshooting Decision Tree for Low Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine sensitivity and desensitization of cultured single vascular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic modulation of the norepinephrine-induced beta-adrenergic receptor desensitization phenomenon in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tecan.com [tecan.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
- 22. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Norfenefrine Hydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center for the use of norfenefrine (B1679915) hydrochloride in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is norfenefrine hydrochloride and what is its primary mechanism of action in vitro?
A1: this compound is the salt form of norfenefrine, an active sympathomimetic agent. Its hydrochloride form offers enhanced water solubility and stability, making it suitable for in vitro studies.[1] Norfenefrine is an α-adrenergic agonist with a primary affinity for α1-adrenergic receptors.[2]
The mechanism of action for this compound is initiated by its binding to and activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2] This increase in intracellular calcium is a key signaling event that leads to various cellular responses, such as smooth muscle contraction.[2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: While specific effective concentrations of this compound can be cell-type and assay-dependent, data from studies on the closely related α1-adrenergic agonist, norepinephrine (B1679862), can provide a valuable starting point. For example, a concentration of 10 µM norepinephrine has been used to induce phenotypic changes and proliferation in vascular smooth muscle cells.[3] In the same cell type, an EC50 of 100 nM norepinephrine was observed for stimulating calcium efflux.[4] Another study showed that 10 µM norepinephrine produced a maximal decrease in α1-adrenergic receptor mRNA levels.[5]
Based on this, a concentration range of 100 nM to 10 µM is a reasonable starting point for dose-response experiments with this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the potential off-target effects or downstream signaling pathways to consider?
A3: While norfenefrine primarily targets α1-adrenergic receptors, it's important to consider potential off-target effects or broader signaling consequences. As a catecholamine, it may have a less pronounced influence on other adrenergic receptors, such as β-adrenergic receptors.[2] Prolonged exposure to high concentrations of α1-adrenergic agonists like norepinephrine has been shown to cause receptor desensitization and down-regulation.[6] Downstream of the initial calcium release, activation of the MAPK/ERK signaling pathway is a common consequence of α1-adrenergic receptor stimulation. Therefore, assessing the phosphorylation of ERK (p-ERK) can be a useful readout of this compound activity.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is generally soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your cell culture medium. As with other catecholamines, norfenefrine solutions may be susceptible to oxidation and degradation, which can be accelerated by light and air exposure.[7][8] It is advisable to prepare fresh dilutions for each experiment from a frozen stock solution. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | Compound degradation: Norfenefrine, as a catecholamine, can be unstable in solution. | Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light. |
| Low receptor expression: The cell line used may have low or no expression of α1-adrenergic receptors. | Verify the expression of α1-adrenergic receptors in your cell line using techniques like RT-qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express these receptors (e.g., vascular smooth muscle cells). | |
| Suboptimal assay conditions: The experimental endpoint may not be sensitive enough, or the incubation time may be too short. | Optimize incubation time. For signaling events like calcium release, the response can be rapid (seconds to minutes). For gene expression changes, longer incubation times (hours) may be necessary. Ensure your assay has a positive control to validate its performance. | |
| High background signal or unexpected cellular responses | Cytotoxicity: High concentrations of this compound may induce cell death, confounding the results. | Perform a cell viability assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for functional assays. |
| Off-target effects: At high concentrations, norfenefrine may interact with other receptors or cellular components. | Perform dose-response experiments and use the lowest effective concentration. Consider using a specific α1-adrenergic receptor antagonist (e.g., prazosin) to confirm that the observed effect is mediated by the intended target. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and serum starvation can all influence cellular responses to stimuli. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Standardize cell seeding density and confluency at the time of the experiment. If studying signaling pathways, serum starvation prior to stimulation is often necessary to reduce basal activity. |
| Inaccurate compound concentration: Errors in dilution or degradation of the compound can lead to variability. | Prepare stock solutions carefully and validate the concentration if possible. As mentioned, use fresh working solutions and proper storage of stocks. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound In Vitro Experiments (Based on Norepinephrine Data)
| Parameter | Concentration Range | Cell Type Example | Reference |
| EC50 for Calcium Efflux | ~100 nM | Vascular Smooth Muscle Cells | [4] |
| Effective Concentration for Phenotypic Changes | 1 - 10 µM | Vascular Smooth Muscle Cells | [3] |
| Concentration for Maximal Receptor mRNA Down-regulation | 10 µM | Vascular Smooth Muscle Cells | [5] |
Note: These concentrations are based on studies using norepinephrine and should be used as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol provides a general workflow for measuring intracellular calcium changes in response to this compound using a fluorescent plate reader.
Materials:
-
Cells expressing α1-adrenergic receptors
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Positive control (e.g., ATP or ionomycin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare a 2X or 5X concentrated solution of this compound in HBSS.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for a set period.
-
Inject the this compound solution and continue recording the fluorescence signal to capture the calcium transient.
-
At the end of the experiment, inject a positive control to ensure the cells are responsive.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is typically used to determine the response to this compound.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the steps to assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Cells expressing α1-adrenergic receptors
-
6-well or 12-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 and mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the p-ERK antibodies.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Norepinephrine acting on adventitial fibroblasts stimulates vascular smooth muscle cell proliferation via promoting small extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Stability of catecholamines in whole blood, plasma, and platelets. | Semantic Scholar [semanticscholar.org]
- 8. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Analysis of Norfenefrine Hydrochloride in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of norfenefrine (B1679915) hydrochloride in biological matrices such as plasma and urine. The information provided is primarily based on established methods for the closely related endogenous compound, norepinephrine (B1679862), and is expected to be highly applicable to norfenefrine due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of norfenefrine?
A: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components from the biological sample.[1] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of norfenefrine. Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: What are the most common sample preparation techniques to minimize matrix effects for norfenefrine analysis?
A: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances. Weak cation exchange (WCX) SPE is often preferred for catecholamines like norfenefrine.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, which can effectively remove many matrix components.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method. It involves adding a solvent like acetonitrile (B52724) or isopropanol (B130326) to precipitate proteins, which are then removed by centrifugation.
Q3: How can I quantitatively assess matrix effects for my norfenefrine assay?
A: Matrix effects can be quantitatively assessed by comparing the peak area of norfenefrine in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of a neat solution of norfenefrine at the same concentration. The matrix effect percentage is calculated as:
(Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What is the importance of a stable isotope-labeled internal standard (SIL-IS) in norfenefrine analysis?
A: A SIL-IS is the gold standard for quantitative bioanalysis by LC-MS/MS. Because it has nearly identical physicochemical properties to norfenefrine, it will co-elute and experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement, as well as variations in extraction recovery, leading to more reliable and reproducible results.
Q5: What are the key stability considerations for norfenefrine in biological samples?
A: Catecholamines like norfenefrine can be unstable in biological matrices. Degradation can occur due to oxidation and enzymatic activity. To ensure sample integrity, it is recommended to:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a stabilizer.
-
Process samples at low temperatures (e.g., on ice).
-
Store plasma and urine samples at -70°C or lower for long-term storage.[2][3]
-
For urine samples, acidification to a pH of around 3-4 can help preserve catecholamines.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample solvent effects | - Replace the analytical column.- Adjust the mobile phase pH to ensure norfenefrine is in a consistent ionic state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix.- Analyte degradation during sample processing.- Incomplete elution from the SPE cartridge. | - Optimize the sample preparation method (e.g., adjust pH for LLE, select a more appropriate SPE sorbent).- Work with samples on ice and minimize processing time.- Optimize the SPE elution solvent composition and volume. |
| High Signal Variability (Poor Precision) | - Inconsistent matrix effects between samples.- Inconsistent sample preparation.- Instrument instability. | - Use a stable isotope-labeled internal standard.- Ensure consistent timing and technique for all sample preparation steps.- Perform system suitability tests to check for instrument performance. |
| Significant Ion Suppression | - Co-elution of phospholipids or other endogenous components.- High salt concentration in the sample extract. | - Improve sample cleanup using a more rigorous SPE or LLE protocol.- Optimize the chromatographic method to separate norfenefrine from interfering peaks.- Dilute the sample extract if sensitivity allows. |
| Carryover | - Adsorption of norfenefrine to components of the autosampler or column. | - Optimize the autosampler wash procedure with a strong organic solvent.- Inject a blank solvent after high-concentration samples.- Use a guard column and replace it regularly. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of norepinephrine, a close structural analog of norfenefrine. These values can serve as a benchmark for method development and troubleshooting for norfenefrine analysis.
Table 1: Sample Preparation Recovery
| Analyte | Matrix | Preparation Method | Recovery (%) | Reference |
| Norepinephrine | Plasma | Solid-Phase Extraction | 56-59 | [4] |
| Norepinephrine | Plasma | Liquid-Liquid Extraction | ~100 | [5][6] |
| Norepinephrine | Urine | Solid-Phase Extraction | 96.8-97.5 | [7] |
Table 2: Matrix Effect
| Analyte | Matrix | Ionization Mode | Matrix Effect (%) | Reference |
| Norepinephrine | Plasma | ESI+ | 42.3 (Suppression) | [4] |
| Epinephrine | Plasma | ESI+ | Significant Suppression (Corrected by IS) | [8] |
| Various Drugs | Urine | ESI+ | 70-130 (Suppression and Enhancement) | [9] |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method for norepinephrine.[4]
-
Sample Pretreatment: To 750 µL of plasma, add 50 µL of an internal standard solution and 1.5 mL of cold 0.5% formic acid in acetonitrile.
-
Filtration: Use a lipid removal plate (e.g., Agilent Captiva NDLipids) to filter the pretreated sample.
-
SPE Column Conditioning: Condition a weak cation exchange (WCX) SPE plate with methanol (B129727) followed by an equilibration buffer (e.g., 100 mM ammonium (B1175870) phosphate (B84403) buffer, pH 10).
-
Sample Loading: Load the filtrate from step 2 onto the conditioned SPE plate.
-
Washing: Wash the SPE plate sequentially with appropriate wash solutions to remove interferences (e.g., 1% ammonium hydroxide (B78521) in methanol, followed by 1% ammonium hydroxide in acetonitrile).
-
Drying: Dry the SPE plate under vacuum.
-
Elution: Elute norfenefrine with 3 x 500 µL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method for catecholamines.[10]
-
Sample Preparation: To 500 µL of plasma, add 10 µL of internal standard working solution and 500 µL of acetonitrile for protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture for 60 seconds and then centrifuge for 5 minutes.
-
Supernatant Transfer: Transfer 850 µL of the supernatant to a clean tube.
-
Complexation and Extraction: Add 30 µL of 5% ammonium hydroxide, 0.4 mL of 2-aminoethyl-diphenylborinate solution, and 1.5 mL of ethyl acetate. Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge for 5 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer and Evaporation: Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase.
Protein Precipitation (PPT) from Human Plasma
This is a general and rapid sample cleanup method.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
Caption: Experimental workflow for norfenefrine analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Solvent extraction and high performance liquid chromatography with electrochemical detection for determination of plasma catecholamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and fast solvent extraction system for selective and quantitative isolation of adrenaline, noradrenaline and dopamine from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine from human urine and plasma using aminophenylboronic acid covalently immobilized on magnetic nanoparticles followed by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Interference in Immunoassays due to Norfenefrine Hydrochloride Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference in immunoassays due to cross-reactivity with norfenefrine (B1679915) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is norfenefrine hydrochloride and why might it interfere with my immunoassay?
This compound is the salt form of norfenefrine, an active alpha-adrenergic agonist.[1] Its chemical structure is similar to endogenous catecholamines like norepinephrine (B1679862) and other sympathomimetic amines. This structural similarity is the primary reason it can cross-react with antibodies in immunoassays designed to detect these or structurally related molecules, leading to inaccurate results.[2][3][4]
Q2: Which types of immunoassays are most susceptible to interference from norfenefrine?
Immunoassays that rely on antibody recognition of molecules with a phenethylamine (B48288) backbone are particularly at risk. This includes competitive immunoassays for catecholamines (e.g., norepinephrine, epinephrine), amphetamines, and other sympathomimetic amines.[5] The degree of interference can vary significantly depending on the specificity of the antibody used in the particular assay kit.[6]
Q3: What are the typical signs of norfenefrine interference in an immunoassay?
Common indicators of interference include:
-
Unexpectedly high or false-positive results in samples from subjects known to be administered norfenefrine.
-
Discrepancies between immunoassay results and a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
High variability or poor reproducibility in samples that may contain norfenefrine.[9]
-
A non-parallel dose-response curve when comparing the dilution series of a sample containing norfenefrine with the standard curve.
Q4: How can I confirm that norfenefrine is the cause of the interference?
The gold standard for confirming interference is to re-analyze the samples using a highly specific and sensitive method like LC-MS/MS.[7][8][10] This technique can definitively identify and quantify norfenefrine and the target analyte, thereby confirming or refuting the suspected cross-reactivity. Additionally, performing a spike-and-recovery experiment with norfenefrine in a known negative sample can demonstrate its effect on the assay.
Troubleshooting Guides
Guide 1: Investigating Unexpected Positive Results
If you observe unexpected positive results in your immunoassay, follow these steps to troubleshoot potential cross-reactivity from norfenefrine:
-
Review Sample History: Determine if the sample source could have been exposed to norfenefrine or other structurally similar compounds.
-
Perform a Serial Dilution: Dilute the suspect sample and re-assay. If the results do not decrease linearly, it may indicate cross-reactivity.
-
Spike a Negative Control: Add a known concentration of this compound to a sample matrix known to be negative for the target analyte. A positive result will indicate cross-reactivity.
-
Consult the Assay Manufacturer: Contact the immunoassay kit manufacturer to inquire about any known cross-reactivity with norfenefrine or related compounds.[4][11]
-
Confirm with a Different Method: As a definitive step, analyze the sample using a confirmatory method such as LC-MS/MS.[7][10]
Caption: Troubleshooting workflow for unexpected positive immunoassay results.
Guide 2: Proactively Assessing Norfenefrine Cross-Reactivity
Before implementing a new immunoassay in a study where norfenefrine may be present, it is crucial to assess potential cross-reactivity:
-
Obtain this compound: Source a certified reference standard of this compound.
-
Prepare a Norfenefrine Dilution Series: Create a series of dilutions of norfenefrine in the same matrix as your samples (e.g., plasma, urine, buffer).
-
Run the Dilution Series in Your Assay: Treat the norfenefrine dilutions as samples in your immunoassay.
-
Determine the 50% Cross-Reactivity Concentration: Calculate the concentration of norfenefrine that gives a response equivalent to 50% of the maximum signal in the standard curve of your target analyte.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (Concentration of Target Analyte at 50% Binding / Concentration of Norfenefrine at 50% Binding) x 100
Caption: Workflow for assessing norfenefrine cross-reactivity in an immunoassay.
Data Presentation
Table 1: Hypothetical Cross-Reactivity of Norfenefrine in Different Immunoassays
| Immunoassay Target | Assay Type | Antibody Specificity | Norfenefrine Concentration for 50% Cross-Reactivity (ng/mL) | Calculated % Cross-Reactivity |
| Norepinephrine | Competitive ELISA | Polyclonal | 150 | 33.3% |
| Amphetamine | Competitive ELISA | Monoclonal | >10,000 | <0.5% |
| Metanephrine | Sandwich ELISA | Monoclonal Pair | Not applicable | No interference detected |
Note: This data is hypothetical and for illustrative purposes only. Actual cross-reactivity must be determined experimentally for each specific assay.
Experimental Protocols
Protocol 1: Competitive ELISA for Catecholamines
This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of catecholamines, which may be susceptible to norfenefrine interference.
Materials:
-
Microplate pre-coated with a capture antibody specific to the target catecholamine.[12][13]
-
Standards of the target catecholamine.
-
This compound standard.
-
Samples and controls.
-
Biotinylated tracer catecholamine.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Prepare standards, samples, and norfenefrine dilutions in assay buffer.
-
Add 50 µL of standards, samples, or norfenefrine dilutions to the appropriate wells of the microplate.
-
Add 25 µL of biotinylated tracer catecholamine to each well.
-
Add 25 µL of the specific antibody solution to each well.
-
Incubate the plate for 2 hours at room temperature on a plate shaker.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Confirmatory Analysis by LC-MS/MS
This protocol provides a general workflow for the confirmatory analysis of norfenefrine and a target analyte in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Appropriate LC column (e.g., C18).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Norfenefrine and target analyte reference standards.
-
Internal standard (e.g., a deuterated analog of the analyte).
-
Sample preparation reagents (e.g., for solid-phase extraction or protein precipitation).
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix. This may involve protein precipitation followed by solid-phase extraction.
-
LC Separation: Inject the extracted sample onto the LC system. The analytes are separated on the column using a gradient elution of the mobile phases.
-
MS/MS Detection: The separated analytes are introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for norfenefrine, the target analyte, and the internal standard are monitored for quantification.
-
Data Analysis: The peak areas of the analytes are integrated and compared to a standard curve to determine their concentrations in the original sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of enzyme-linked immunosorbent assays (ELISA) for the catecholamines adrenalin and noradrenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. anshlabs.com [anshlabs.com]
- 10. shimadzu.com [shimadzu.com]
- 11. ohsu.edu [ohsu.edu]
- 12. Human catecholamine (CA) Elisa Kit – AFG Scientific [afgsci.com]
- 13. mybiosource.com [mybiosource.com]
Technical Support Center: Norfenefrine Hydrochloride in Electrophysiological Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts in electrophysiological recordings when using norfenefrine (B1679915) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is norfenefrine hydrochloride and what is its primary mechanism of action in the context of electrophysiology?
This compound is a sympathomimetic agent that primarily acts as a potent alpha-1 adrenergic receptor agonist.[1] In electrophysiological studies, its principal effect is to mimic the action of norepinephrine (B1679862) on these receptors, leading to the activation of the Gq-coupled protein signaling cascade. This results in the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and neuronal excitability.
Q2: What are the expected physiological effects of this compound on neuronal activity?
The application of this compound, through its activation of alpha-1 adrenergic receptors, can lead to several physiological changes in neuronal activity that are important to distinguish from experimental artifacts. These effects include:
-
Changes in Neuronal Excitability: Norfenefrine can increase neuronal excitability by inhibiting certain potassium currents, such as the M-current.[2] This can lead to membrane depolarization and an increased firing rate in response to depolarizing stimuli.
-
Modulation of Ion Channels: It has been shown to suppress voltage-dependent potassium currents, which can prolong action potential duration.[3] It may also enhance L-type calcium currents.[4]
-
Alterations in Firing Rate: Depending on the neuronal population and concentration, norfenefrine can either increase or have inconsistent effects on neuronal firing rates.[5] In some cases, it can enhance excitability and responsiveness to depolarizing inputs.[6]
-
Vasoconstriction: As a potent vasoconstrictor, norfenefrine can constrict blood vessels in tissue preparations, which could indirectly affect neuronal health and recording stability in in vitro slice preparations if perfusion is compromised.
Q3: Are there specific artifacts uniquely associated with this compound?
Currently, there is a lack of literature specifically documenting artifacts that are unique to this compound. The issues encountered are more likely to be either the physiological effects of the drug being misinterpreted as artifacts, or general artifacts related to drug perfusion and experimental setup.
Q4: What are common sources of artifacts when applying any drug via a perfusion system?
Artifacts during drug application in electrophysiology often stem from the perfusion system itself. These can include:
-
Mechanical Artifacts: Changes in perfusion pressure or flow rate can cause mechanical stress on the cell or tissue, leading to unstable recordings, changes in seal resistance, or even loss of the recording.[7][8]
-
Electrical Noise: Perfusion pumps can be a source of 60/50 Hz electrical noise.[9]
-
Temperature Fluctuations: A change in the temperature of the perfusing solution can affect channel kinetics and neuronal activity, appearing as a drift in the baseline.
-
Changes in Liquid Junction Potential: If the ionic composition of the drug-containing solution differs significantly from the control solution, it can cause a shift in the liquid junction potential, leading to a baseline shift.
Troubleshooting Guide
This guide addresses common issues that may be observed during electrophysiological recordings with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Slow, steady drift in baseline current or voltage after drug application. | 1. Physiological Effect: Norfenefrine-induced modulation of resting membrane potential through its action on ion channels. 2. Temperature Mismatch: The drug-containing solution is at a different temperature than the bath solution. 3. Unstable Liquid Junction Potential: The ionic composition of the drug solution differs from the control. | 1. Allow for a longer equilibration period (5-10 minutes) after drug application to reach a steady state. 2. Ensure the drug solution is pre-heated to the same temperature as the recording chamber. 3. Measure and correct for any changes in liquid junction potential. Prepare drug solutions with the same salt composition as the control artificial cerebrospinal fluid (aCSF). |
| Sudden, transient shifts or "jumps" in the recording upon switching to the drug solution. | 1. Mechanical Artifact: A pressure surge from the perfusion system is disturbing the patch seal.[7][8] 2. Air Bubbles: An air bubble in the perfusion line is passing over the recording area. | 1. Ensure a slow and steady perfusion rate (e.g., 1-2 mL/min). Use a gravity-fed or a very stable perfusion pump. 2. Degas all solutions and visually inspect perfusion lines for air bubbles before the experiment. |
| Increased noise (e.g., 60/50 Hz hum) after starting drug perfusion. | 1. Electrical Noise from Perfusion Pump: The pump motor is introducing electrical noise into the recording setup.[9] 2. Ground Loop: The perfusion system is not properly grounded with the rest of the electrophysiology rig. | 1. Move the perfusion pump as far away from the recording setup as possible. 2. Ensure all equipment, including the perfusion pump, is connected to a common ground.[10] |
| Change in action potential firing rate or shape. | 1. Expected Physiological Effect: Norfenefrine is known to modulate neuronal excitability and ion channel kinetics.[2][3][6] | 1. This is likely the intended effect of the drug. Perform thorough dose-response experiments to characterize the effect. 2. Use appropriate positive and negative controls to confirm the drug's action. 3. Refer to the table below on "Physiological Effects That May Be Mistaken for Artifacts." |
| Loss of giga-seal or cell death. | 1. Mechanical Instability: High perfusion rates can dislodge the patch pipette. 2. Cellular Toxicity: Very high concentrations of the drug or solvent (e.g., DMSO) may be cytotoxic. 3. Vasoactive Effects: In slice preparations, vasoconstriction could lead to hypoxia in the tissue. | 1. Minimize the perfusion speed. 2. Prepare fresh drug dilutions for each experiment and keep solvent concentrations to a minimum (e.g., <0.1% DMSO). Run a vehicle control. 3. Ensure the slice is adequately perfused and oxygenated. Monitor the health of the tissue throughout the experiment. |
Physiological Effects That May Be Mistaken for Artifacts
| Physiological Effect | Typical Observation in Recordings | Reason for Potential Misinterpretation as an Artifact | How to Differentiate |
| Increased Neuronal Excitability | Increased spontaneous firing rate, or a greater number of action potentials in response to a current injection.[2] | A sudden increase in activity might be mistaken for an unstable recording or increased noise. | The firing pattern should be consistent with neuronal activity (i.e., distinct action potential waveforms) and should be dose-dependent. |
| Prolongation of Action Potential | The duration of the action potential, particularly the repolarization phase, is extended.[3] | This could be misinterpreted as a change in the recording filter settings or an issue with the amplifier. | The change in waveform should be reversible upon washout of the drug and blocked by an appropriate antagonist. |
| Membrane Depolarization | A slow, positive shift in the resting membrane potential. | This can appear as a slow baseline drift, which is often considered an artifact of an unstable recording. | The drift should reach a stable plateau and be reversible with drug washout. It should also be consistent across multiple recordings. |
| Inhibition of Potassium Currents | A decrease in the amplitude of outward potassium currents in voltage-clamp recordings.[3] | A reduction in current amplitude could be mistaken for a rundown of the channel activity or a partial loss of the seal. | The effect should be dose-dependent, reversible, and specific to certain voltage protocols that activate the targeted potassium channels. |
Experimental Protocols
Due to the limited availability of specific electrophysiology protocols for this compound in the reviewed literature, the following are generalized protocols based on those used for the structurally and functionally similar alpha-1 adrenergic agonist, phenylephrine (B352888).
Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation:
-
Prepare 300-400 µm thick brain slices from the region of interest in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min, maintaining the temperature at 30-32°C.
-
Establish a giga-ohm seal (>1 GΩ) on a neuron and achieve the whole-cell configuration.
-
Record a stable baseline of neuronal activity for 5-10 minutes.
-
Prepare a stock solution of this compound in water or a suitable solvent. Dilute to the final desired concentration (e.g., 1-100 µM) in aCSF immediately before use.
-
Switch the perfusion to the norfenefrine-containing aCSF.
-
Record the effects of norfenefrine for a sufficient duration to observe a stable response.
-
Wash out the drug by perfusing with control aCSF and record the reversal of the effects.
-
Preparation of this compound Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it in aCSF to the final desired concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 1 mL of aCSF.
-
Vehicle Control: If a solvent other than water is used for the stock solution (e.g., DMSO), prepare a vehicle control solution with the same final concentration of the solvent in aCSF.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound via the alpha-1 adrenergic receptor.
Experimental Workflow for Drug Application
Caption: A standard experimental workflow for drug application in electrophysiology.
Troubleshooting Logic for Baseline Drift
Caption: A logical workflow for troubleshooting baseline drift during drug application.
References
- 1. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenergic agonists selectively suppress voltage-dependent K+ current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of norepinephrine in the cerebral cortex and thalamus: implications for function of the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved perfusion conditions for patch-clamp recordings on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Perfusion Conditions for Patch-clamp Recordings on Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Norfenefrine Hydrochloride for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of norfenefrine (B1679915) hydrochloride in preparations for in vivo studies.
Physicochemical Properties of Norfenefrine and its Hydrochloride Salt
A clear understanding of the physicochemical properties of a compound is the first step in developing a successful formulation strategy. Below is a summary of the available data for norfenefrine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ (free base) | [1] |
| C₈H₁₂ClNO₂ (hydrochloride salt) | [2] | |
| Molecular Weight | 153.18 g/mol (free base) | [1] |
| 189.64 g/mol (hydrochloride salt) | [2] | |
| Predicted logP | -0.28 to -0.95 | [3] |
| pKa | 8.67 (Uncertain) | [4] |
| Melting Point | 162 - 164 °C (hydrochloride salt) | |
| Appearance | Solid powder | [2] |
| Aqueous Solubility | Data not readily available. As a hydrochloride salt of a weak base, solubility is expected to be pH-dependent. | [5] |
| Solubility in Organic Solvents | Soluble in DMSO. | [2] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation of norfenefrine hydrochloride solutions for in vivo experiments.
Q1: My this compound is not dissolving sufficiently in water for my desired concentration. What are my initial steps?
A1: If you are facing poor aqueous solubility, consider the following initial steps:
-
Gentle Heating and Agitation: Try gently warming the solution and using a vortex mixer or sonicator to aid dissolution.
-
pH Adjustment: Norfenefrine is a weak base, and its hydrochloride salt's solubility is pH-dependent. Lowering the pH of the aqueous vehicle can significantly increase solubility.[5] Start by preparing the solution in a buffer with a slightly acidic pH (e.g., pH 4-6).
-
Particle Size Reduction: If you are working with the solid compound, reducing the particle size (micronization) can increase the surface area and, consequently, the dissolution rate.[6][7]
Q2: I observed precipitation after diluting my concentrated stock solution into my final dosing vehicle. How can I prevent this?
A2: Precipitation upon dilution is a common issue, often occurring when a drug is dissolved in a non-aqueous solvent and then diluted into an aqueous buffer.[7] To mitigate this:
-
Use a Co-solvent System: Instead of diluting into a purely aqueous vehicle, dilute it into a mixture of the original solvent and the aqueous buffer. This helps to maintain the drug's solubility.[8]
-
pH Mismatch: Ensure the pH of your stock solution and the final dosing vehicle are compatible. A significant change in pH upon dilution can cause the drug to crash out of the solution.[7]
-
Slower Addition and Mixing: Add the stock solution to the vehicle slowly while continuously stirring or vortexing. This can prevent localized areas of high concentration that can initiate precipitation.
Q3: What are suitable and safe vehicles for the oral administration of this compound?
A3: For oral administration, the vehicle should be safe and enhance the absorption of the drug.[9] Suitable options include:
-
Aqueous Solutions with pH Modifiers: Using a pharmaceutically acceptable buffer to maintain an acidic pH can keep the drug in solution in the stomach.[]
-
Co-solvent Systems: Mixtures of water with GRAS (Generally Regarded As Safe) co-solvents like propylene (B89431) glycol, glycerin, or polyethylene (B3416737) glycol (PEG) 400 can be effective.[11][12]
-
Suspensions: If the required dose cannot be dissolved, a uniform suspension can be prepared using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose.
Q4: For parenteral (e.g., intravenous) administration, what are the critical considerations for the formulation?
A4: Parenteral formulations must be sterile, pyrogen-free, and have a pH close to physiological pH (around 7.4).
-
Isotonic Solutions: The formulation should be made isotonic with blood using agents like sodium chloride or dextrose.[13]
-
Co-solvents: If a co-solvent is necessary, use one with a good safety profile for intravenous administration, such as propylene glycol or ethanol, at the lowest effective concentration.[6]
-
pH Adjustment: While a lower pH might be needed for initial dissolution, the final formulation's pH may need to be carefully adjusted to be closer to physiological pH to avoid irritation at the injection site.[7] Buffers like citrate (B86180) or phosphate (B84403) can be used.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding techniques to improve the solubility of this compound.
Q1: How does adjusting the pH enhance the solubility of this compound?
A1: Norfenefrine is a weak base. As a hydrochloride salt, it is more soluble in acidic conditions. By lowering the pH of the solvent, the equilibrium shifts towards the protonated (ionized) form of the drug, which is more water-soluble.[5] This is a common and effective strategy for amine-containing compounds.[5][]
Q2: What are co-solvents, and how do they work?
A2: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[8] They work by reducing the polarity of the aqueous solvent, making it more favorable for the drug to dissolve.[] Common co-solvents include ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).[6][12] The use of co-solvents can increase the solubility of a compound by several orders of magnitude.[5]
Q3: Can cyclodextrins be a viable option for improving the solubility of this compound?
A3: Yes, cyclodextrins are a promising approach. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes with drug molecules, where the drug is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility.[16][17] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[18]
Q4: What is a solid dispersion, and is it suitable for in vivo studies?
A4: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state.[19] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[19] The drug in the solid dispersion can exist in an amorphous state, which has higher solubility and a faster dissolution rate compared to the crystalline form.[20] Solid dispersions can be formulated into capsules or tablets for oral administration in in vivo studies and have been shown to improve bioavailability.[19]
Q5: Are there more advanced techniques for compounds with extremely low solubility?
A5: For very challenging compounds, several advanced techniques can be considered:
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) can dramatically increase the surface area, leading to improved dissolution and bioavailability.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7]
-
Prodrug Approach: This involves chemically modifying the drug to create a more soluble derivative (a prodrug) that is converted back to the active drug in vivo.[9]
Experimental Protocols
Below are detailed protocols for common solubility enhancement techniques.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of pharmaceutically acceptable buffers (e.g., citrate, acetate) with varying pH values (e.g., pH 3, 4, 5, 6).
-
Solubility Determination: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and analyze the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Selection of Optimal pH: Choose the lowest pH that achieves the desired concentration while being physiologically tolerable for the intended route of administration.
Protocol 2: Formulation with Co-solvents
-
Co-solvent Screening: Prepare various binary (e.g., water-ethanol) and ternary (e.g., water-ethanol-propylene glycol) solvent systems with different ratios of co-solvents.
-
Solubility Assessment: Determine the solubility of this compound in each co-solvent system following the steps outlined in Protocol 1.
-
Vehicle Preparation: Prepare the co-solvent vehicle that provides the desired solubility with the lowest possible concentration of the organic solvent.
-
Drug Dissolution: Dissolve the required amount of this compound in the selected co-solvent vehicle. Gentle warming or sonication can be used to aid dissolution.
-
Final Preparation: For parenteral administration, filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
-
Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as HP-β-CD, which is known for its safety and high aqueous solubility.
-
Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin. Add an excess of this compound to each solution. Equilibrate and analyze the supernatant to determine the effect of cyclodextrin concentration on drug solubility.
-
Complexation Method (Kneading): a. Create a paste by adding a small amount of water to a physical mixture of this compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio). b. Knead the paste thoroughly for 30-60 minutes. c. Dry the resulting product in an oven at a controlled temperature. d. Pulverize the dried complex and pass it through a sieve.
-
Reconstitution: Dissolve the prepared solid inclusion complex in the aqueous vehicle for administration.
Visualizations
The following diagrams illustrate key decision-making processes and mechanisms in solubility enhancement.
References
- 1. Norfenefrine | C8H11NO2 | CID 4538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Norfenefrine - Wikipedia [en.wikipedia.org]
- 4. norfenefrine | 536-21-0 [amp.chemicalbook.com]
- 5. ajptonline.com [ajptonline.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. primescholars.com [primescholars.com]
- 20. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of norfenefrine hydrochloride
Technical Support Center: Norfenefrine (B1679915) Hydrochloride
Welcome to the technical support center for norfenefrine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sympathomimetic medication used to treat hypotension (low blood pressure).[1][2] It functions primarily as an alpha-1 adrenergic receptor agonist, causing blood vessels to constrict, which increases systemic vascular resistance and elevates blood pressure.[1][3][4] Chemically, it is a phenolic phenethylamine (B48288) and is typically supplied as a white to off-white crystalline powder that is highly soluble in water.[1] The active molecule, norfenefrine, is also known as meta-octopamine or norphenylephrine.[1][2]
Q2: What are the primary sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can stem from several factors throughout the manufacturing lifecycle.[5][6] Key sources include:
-
Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents can directly impact the final product.[6][7]
-
Process Parameters: Inconsistent control over reaction conditions such as temperature, pressure, pH, and reaction time can lead to different impurity levels and yields.
-
Crystallization Conditions: The crystallization process is critical and can affect polymorphism, particle size distribution, and purity.[8][9]
-
Downstream Processing: Differences in filtration, drying, and milling can alter the physical properties of the final API.
-
Storage and Handling: Exposure to light, heat, or moisture can lead to degradation, affecting the stability and purity of the API over time.[1][]
Q3: Why is minimizing batch-to-batch variability crucial?
A3: Minimizing batch-to-batch variability is essential for ensuring consistent product quality, safety, and efficacy.[5][11] Inconsistent batches can lead to unreliable results in research and development, failed regulatory submissions, and compromised patient safety.[11][12] For a drug like this compound, variability in physical properties (e.g., particle size, crystal form) can affect dissolution rates and bioavailability, while variations in chemical purity can impact potency and introduce potentially harmful impurities.[13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your work with this compound.
Issue 1: Inconsistent Impurity Profiles Across Batches
Q: We are observing significant variations in the type and quantity of impurities from one batch to another. What is the cause and how can we resolve this?
A: Inconsistent impurity profiles are a common challenge often linked to raw materials and reaction control.
Troubleshooting Steps:
-
Raw Material Qualification: Ensure all starting materials and reagents meet stringent quality specifications. The quality of raw materials provides the foundation for a successful and consistent process.[7] Implement a robust supplier qualification program and test incoming raw materials for identity, purity, and key impurities.
-
Reaction Monitoring: Implement in-process controls (IPCs) to monitor the reaction progress. Use techniques like HPLC to track the consumption of starting materials and the formation of norfenefrine and key impurities in real-time.
-
Parameter Optimization: Tightly control critical process parameters (CPPs) such as temperature, pH, and reagent addition rates. Even small deviations can alter reaction pathways and lead to different impurity profiles.
-
Purification Process: Evaluate the consistency of your crystallization and purification steps. The choice of solvent, cooling rate, and agitation can significantly influence the removal of specific impurities.
Logical Workflow for Investigating Impurity Variability
Caption: Troubleshooting workflow for impurity profile variability.
Common this compound Impurities & Specifications
| Parameter | Specification | Potential Source / Notes |
| Assay | 98.0% - 102.0% | Measures the purity of the active substance. |
| Single Related Compound | ≤ 0.5% w/w | Individual process-related or degradation impurities.[1] |
| Total Impurities | ≤ 2.0% w/w | The sum of all related substances.[1] |
| Phenylephrine Impurity A | Report | Norphenylephrine, which is norfenefrine itself, can be an impurity in related compounds like Phenylephrine.[15] |
| Noradrenalone | Report | A potential process-related impurity from the synthesis pathway.[] |
Issue 2: Variable Physical Properties (Polymorphism & Particle Size)
Q: Our batches show inconsistent dissolution behavior and flowability. We suspect this is due to variable physical properties. How can we control this?
A: Inconsistent physical properties are often linked to a lack of control over the crystallization and milling processes. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact solubility and bioavailability.[14] Particle size distribution (PSD) affects flowability, dissolution, and formulation performance.[13][16]
Troubleshooting Steps:
-
Polymorphism Screening: Conduct a thorough polymorphism screen to identify all possible crystal forms of this compound. Characterize each form using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.
-
Crystallization Control: Once the desired, most stable polymorph is identified, precisely control the crystallization conditions to ensure its consistent production.[8]
-
Solvent System: Use a consistent solvent and anti-solvent ratio.
-
Temperature Profile: Implement a controlled cooling curve. Rapid cooling can lead to the formation of less stable (metastable) polymorphs.
-
Seeding: Introduce seed crystals of the desired polymorph at a specific temperature to control nucleation and growth.[9]
-
Agitation: Maintain a consistent agitation rate to ensure homogeneity and prevent localized supersaturation.
-
-
Particle Size Distribution (PSD) Control:
Diagram of Crystallization Process Control
Caption: Controlling inputs to ensure consistent API attributes.
Issue 3: Inconsistent Stability and Degradation
Q: Some of our older batches fail stability testing due to increased degradation products. How can we improve batch stability?
A: Norfenefrine, like other catecholamines, can be susceptible to degradation, particularly oxidation.[18][19] Ensuring stability requires understanding degradation pathways and implementing proper controls during manufacturing and storage.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products and understand the degradation pathways.[20] This involves exposing the API to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[19]
-
Identify Critical Factors: Based on the study, identify the critical factors causing degradation. For phenolic compounds like norfenefrine, oxidation and light exposure are common culprits.[18]
-
Optimize Formulation: If developing a drug product, ensure excipients are compatible and consider adding antioxidants or using a buffer to maintain an optimal pH.
-
Packaging and Storage:
-
Protect the API from light by using amber or opaque containers.[1]
-
Store under inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Control storage temperature and humidity as per stability study recommendations.
-
Norfenefrine Signaling Pathway (Mechanism of Action) Understanding the drug's mechanism is key to appreciating why consistent potency, free of degradation, is critical for its therapeutic effect.
Caption: Simplified signaling pathway of norfenefrine.[4]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity and stability of this compound. It is designed to separate the active ingredient from its potential degradation products.
Objective: To quantify this compound and resolve it from process and degradation-related impurities.
Workflow Diagram
Caption: General workflow for HPLC analysis.
Method Parameters (Example) This method is based on typical parameters for related sympathomimetic amines and should be validated for your specific application.[18][21][22][23]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate, pH adjusted to 4.7) and an organic modifier (e.g., methanol) in an 80:20 v/v ratio.[22][24] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 272 nm[22][24] or 199 nm[18][25] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or a mixture of water and methanol. |
Procedure:
-
Solution Preparation:
-
Accurately weigh and dissolve this compound standard and batch samples in the diluent to a known concentration (e.g., 1 mg/mL).
-
Filter solutions through a 0.45 µm syringe filter before injection.[19]
-
-
System Suitability:
-
Inject a standard solution five or six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Check other parameters like tailing factor and theoretical plates to ensure the system is performing adequately.
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Identify the norfenefrine peak based on the retention time of the standard.
-
Calculate the assay and the percentage of each impurity using peak areas.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined in the table below. A sample protected from the stress condition should be kept as a control.
-
After the specified time, neutralize the acidic and basic solutions if necessary.
-
Analyze all samples (stressed and control) using the validated stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active ingredient to ensure that the analytical method is challenged appropriately.
Forced Degradation Conditions (Based on ICH Guidelines) [19][20][22]
| Condition | Reagent / Parameters | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 1 hour |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 1 hour |
| Oxidation | 3% H₂O₂ | Store at room temperature for 24 hours |
| Thermal Degradation | Solid API | Store in an oven at 60°C for 4 hours |
| Photolytic Degradation | Solution or Solid API | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
References
- 1. veeprho.com [veeprho.com]
- 2. Norfenefrine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. zaether.com [zaether.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 9. Crystallization in the Pharmaceutical Process | Heidolph NA - research made easy [heidolph.com]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. halolabs.com [halolabs.com]
- 14. scielo.br [scielo.br]
- 15. epichem.com [epichem.com]
- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 17. scispace.com [scispace.com]
- 18. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.ekb.eg [journals.ekb.eg]
- 21. scispace.com [scispace.com]
- 22. archives.ijper.org [archives.ijper.org]
- 23. bepls.com [bepls.com]
- 24. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]
- 25. scribd.com [scribd.com]
Validation & Comparative
A Head-to-Head Comparison of Norfenefrine Hydrochloride and Phenylephrine in Vasopressor Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasopressor agents is critical for therapeutic innovation. This guide provides an objective comparison of the vasopressor activity of norfenefrine (B1679915) hydrochloride and phenylephrine (B352888), supported by available experimental data.
Norfenefrine hydrochloride and phenylephrine are both sympathomimetic amines that primarily exert their vasopressor effects through the activation of α1-adrenergic receptors, leading to vasoconstriction and an increase in mean arterial pressure. While phenylephrine is a widely studied and utilized vasopressor, norfenefrine is a closely related compound with a similar mechanism of action. This guide delves into their comparative pharmacology, potency, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action and Receptor Selectivity
Both norfenefrine and phenylephrine are direct-acting sympathomimetics. Their primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that results in vasoconstriction and a subsequent rise in blood pressure.[1][2][3]
Phenylephrine is well-characterized as a selective α1-adrenergic receptor agonist with minimal to no activity on β-adrenergic receptors.[3][4] This selectivity makes it a useful agent when a "pure" vasoconstrictor effect is desired without direct cardiac stimulation.[4]
Norfenefrine , also known as meta-octopamine, is described as a potent α-adrenergic receptor agonist, with a predominant action on α1-receptors.[5][6] Some evidence suggests that norfenefrine may also possess mild β-adrenergic activity, which could theoretically contribute to a modest increase in cardiac output, although its primary effect remains vasoconstriction.[1]
Signaling Pathway of α1-Adrenergic Receptor Activation
Comparative Vasopressor Potency and Efficacy
Direct comparative studies providing EC50 or ED50 values for norfenefrine and phenylephrine in the same experimental model are limited in the readily available scientific literature. However, data from individual studies and comparisons with other sympathomimetic amines can provide insights into their relative potencies.
Phenylephrine:
Numerous studies have quantified the vasopressor potency of phenylephrine. In clinical settings, particularly for managing hypotension during spinal anesthesia for cesarean delivery, the effective dose (ED) has been determined.
| Parameter | Value | Species/Condition | Reference |
| ED50 (bolus) | 72.1 µg (95% CI: 61.7-79.9 µg) | Normotensive parturients | [7] |
| ED90 (bolus) | 107 µg (95% CI: 95.9-128.6 µg) | Normotensive parturients | [7] |
| ED50 (infusion) | 0.368 µg/kg/min (95% CI: 0.343–0.393 µg/kg/min) | Cesarean delivery | [8] |
| ED90 (infusion) | 0.900 µg/kg/min (95% CI: 0.850–0.950 µg/kg/min) | Preeclamptic patients | [9] |
One study comparing the pressor effects of various sympathomimetic amines in rats reported the potency of phenylephrine to be 37% of that of adrenaline.[10]
This compound:
Quantitative data on the vasopressor potency of norfenefrine is less readily available in recent literature. As a potent α1-agonist, it is expected to produce a robust increase in blood pressure. However, without direct comparative studies, a precise potency ratio to phenylephrine cannot be definitively stated. Further research is warranted to establish the dose-response relationship and relative potency of norfenefrine in various preclinical and clinical settings.
Experimental Protocols
The evaluation of vasopressor activity typically involves both in vivo and in vitro experimental models.
In Vivo Vasopressor Activity Assessment in Rats
This protocol is designed to measure the direct effects of vasopressor agents on the systemic blood pressure of an anesthetized rat.
Experimental Workflow:
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).
-
Surgical Procedure: The trachea may be cannulated to ensure a patent airway. The femoral artery is cannulated with a polyethylene (B3416737) catheter filled with heparinized saline for direct blood pressure measurement. The femoral vein is cannulated for intravenous drug administration.
-
Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.
-
Drug Administration: After a stabilization period where baseline blood pressure is recorded, increasing doses of the vasopressor agent (this compound or phenylephrine) are administered intravenously.
-
Data Analysis: The change in MAP from baseline is measured for each dose. A dose-response curve is constructed, and the ED50 (the dose required to produce 50% of the maximal pressor response) is calculated to determine the potency of the compound.
In Vitro Vasoconstrictor Activity in Isolated Aortic Rings
This ex vivo method allows for the direct assessment of a compound's ability to contract vascular smooth muscle, independent of systemic physiological factors.
Experimental Workflow:
Methodology:
-
Tissue Preparation: A rabbit or rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adherent connective tissue, and 2-3 mm wide rings are cut. The endothelium may be left intact or gently removed to study endothelium-dependent effects.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
Tension Recording: One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for a period under an optimal resting tension.
-
Drug Administration: After equilibration, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or phenylephrine to the organ bath.
-
Data Analysis: The contractile response is measured as the increase in tension from the baseline. The EC50 (the concentration that produces 50% of the maximum contraction) and the Emax (the maximum contractile response) are determined to assess the potency and efficacy of the vasoconstrictor.
Conclusion and Future Directions
Both this compound and phenylephrine are effective vasopressors that act primarily through the stimulation of α1-adrenergic receptors. Phenylephrine is a well-established and extensively studied compound with a clear profile as a selective α1-agonist. Norfenefrine is a potent α1-agonist with a similar mechanism of action, though its comparative potency and potential for mild β-adrenergic activity require further elucidation through direct, head-to-head experimental studies.
For researchers and drug development professionals, the lack of direct comparative data highlights an opportunity for further investigation. Future studies employing standardized in vivo and in vitro protocols, such as those outlined in this guide, are necessary to precisely define the comparative pharmacology of norfenefrine and phenylephrine. Such data would be invaluable for the development of novel vasopressor therapies with optimized efficacy and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Norfenefrine - Wikipedia [en.wikipedia.org]
- 7. Comparative Dose-Response Study of Phenylephrine Bolus for the Treatment of the First Episode of Spinal Anesthesia-Induced Hypotension for Cesarean Delivery in Severe Preeclamptic versus Normotensive Parturients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Relative Potency of Norepinephrine and Phenylephrine Given as Infusions for Preventing Hypotension During Combined Spinal-Epidural Anesthesia for Cesarean Delivery: A Randomized Up-And-Down Sequential Allocation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norfenefrine and Synephrine on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of norfenefrine (B1679915) and synephrine (B1677852) on adrenergic receptors. The information presented is based on available experimental data to facilitate an objective evaluation of these two sympathomimetic amines.
Introduction
Norfenefrine and synephrine are structurally related compounds that exert their effects through interaction with adrenergic receptors. Norfenefrine is primarily known as an alpha-adrenergic agonist, while synephrine's profile is more varied, with reported activity at multiple adrenergic receptor subtypes. Understanding their distinct binding affinities and functional potencies is crucial for predicting their physiological effects and therapeutic potential.
Data Presentation
The following tables summarize the available quantitative data on the binding affinities (pKi) and functional potencies (EC50) and efficacy (Emax) of norfenefrine and synephrine at various adrenergic receptor subtypes. It is important to note that comprehensive quantitative data for norfenefrine is limited in the public domain.
Table 1: Binding Affinities (pKi) of Norfenefrine and Synephrine at Adrenergic Receptors
| Compound | α1A | α2A | α2C |
| Norfenefrine | Data not available | Data not available | Data not available |
| Synephrine | 4.58[1] | 4.26[1] | 4.54[1] |
Higher pKi values indicate stronger binding affinity.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Norfenefrine and Synephrine at Adrenergic Receptors
| Compound | Receptor | EC50 (µM) | Emax (%) |
| Norfenefrine | α1 | Data not available | Data not available |
| Synephrine | α1A | 2.4 | 82 |
| α1B | 3.9 | 91 | |
| α1D | 1.7 | 80 |
EC50 represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates greater potency. Emax represents the maximum response that can be elicited by the compound, relative to a full agonist.
Discussion of Receptor Selectivity and Functional Activity
Norfenefrine: Norfenefrine is predominantly characterized as an α-adrenergic agonist, with a particular emphasis on the α1 subtype.[2][3] This selectivity for α1-adrenergic receptors underlies its primary physiological effect of vasoconstriction, leading to an increase in blood pressure.[2] While it is reported to have a less pronounced influence on β-adrenergic receptors, specific quantitative data on its binding affinity and functional potency at these receptor subtypes are not readily available in the reviewed literature.[2]
Synephrine: The pharmacological profile of synephrine is more complex and appears to be dependent on its isomeric form (p-synephrine vs. m-synephrine). The available data for synephrine (often referring to p-synephrine) indicates that it has a low binding affinity for α1, α2, β1, and β2 adrenergic receptors.[4] Some studies suggest that p-synephrine's effects may also be mediated through trace amine-associated receptors (TAARs).[5] In contrast, m-synephrine is considered a more potent α1-adrenergic agonist.[5] Functional studies have shown that synephrine can act as a partial agonist at α1-adrenergic receptor subtypes.
Signaling Pathways
The interaction of norfenefrine and synephrine with adrenergic receptors initiates downstream signaling cascades. The primary pathways are dependent on the receptor subtype activated.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, the primary target of norfenefrine, leads to the activation of the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.
β-Adrenergic Receptor Signaling
While the effects of norfenefrine and synephrine on β-adrenergic receptors are considered less potent, activation of these receptors, which are coupled to Gs proteins, would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of ligand-receptor interactions. Below are standardized protocols for key experiments used to determine the binding and functional properties of compounds like norfenefrine and synephrine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from adrenergic receptors by norfenefrine or synephrine.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [3H]-prazosin for α1 receptors).
-
Norfenefrine or synephrine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (norfenefrine or synephrine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Norfenefrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of norfenefrine (B1679915) hydrochloride in biological matrices. The following sections detail the experimental protocols and performance characteristics of various analytical techniques, offering objective data to support methodological decisions in clinical and preclinical studies.
Comparison of Validated Bioanalytical Methods
The selection of a bioanalytical method is critical for the accurate determination of drug concentrations in biological fluids. While specific validated methods for norfenefrine hydrochloride in human plasma are not abundantly available in public literature, methods for the closely related endogenous catecholamine, norepinephrine (B1679862), provide a strong basis for comparison and adaptation. The structural similarity between norfenefrine and norepinephrine allows for the application of similar analytical principles.
Below is a summary of two distinct methods for the quantification of adrenergic amines, which can be adapted for norfenefrine analysis.
Table 1: Comparison of Bioanalytical Methods for Adrenergic Amines
| Parameter | Method 1: UPLC-MS/MS | Method 2: HPLC with Fluorescence Detection |
| Analyte(s) | Norepinephrine, Epinephrine, Dopamine, Metanephrine, Normetanephrine, 3-Methoxytyramine | Epinephrine, Norepinephrine |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | Not specified in detail |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) |
| Lower Limit of Quantification (LLOQ) | 0.10 nmol/L for Norepinephrine | Not explicitly stated |
| Linearity Range | 0.10 - 30.00 nmol/L for Norepinephrine | Not explicitly stated |
| Intra-day Precision (%CV) | ≤ 15%[1] | Not explicitly stated |
| Inter-day Precision (%CV) | ≤ 15%[1] | Not explicitly stated |
| Accuracy (% Recovery) | 95% to 115%[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following protocols are based on established methods for related catecholamines and can be adapted for this compound.
Method 1: UPLC-MS/MS for Catecholamines in Human Plasma
This method is adapted from a validated procedure for the simultaneous determination of catecholamines and their metabolites.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analytes from plasma matrix components.
-
Procedure:
-
Plasma samples are pretreated.
-
The pretreated samples are loaded onto a solid-phase extraction cartridge.
-
Interfering substances are washed from the cartridge.
-
The analytes of interest, including norfenefrine, are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
-
2. Chromatographic Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Optimized for the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL.
-
Run Time: A short run time of approximately 3 minutes is achievable.[1]
3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for norfenefrine would need to be optimized.
4. Validation Parameters
-
Linearity: A calibration curve is established over the expected concentration range. For a similar analysis, a linear range of 0.10 to 30.00 nmol/L was achieved for norepinephrine.[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated at multiple concentration levels (low, medium, and high quality control samples). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For norepinephrine, an LLOQ of 0.10 nmol/L has been reported.[1]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. Recoveries for related compounds were between 95% and 115%.[1]
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed to ensure it does not interfere with quantification.
Alternative Method: HPLC with Fluorescence Detection
This method offers an alternative to mass spectrometry, relying on the native fluorescence of catecholamines or derivatization to enhance detection.
1. Sample Preparation
-
Sample preparation would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
2. Derivatization (Optional)
-
To enhance sensitivity and selectivity, norfenefrine can be derivatized with a fluorescent agent. This step would require optimization of the reaction conditions.
3. Chromatographic Conditions
-
Instrument: A standard High-Performance Liquid Chromatography system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent.
-
Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for norfenefrine or its fluorescent derivative.
Visualizations
Signaling Pathway of Norfenefrine
Norfenefrine primarily acts as a sympathomimetic agent by stimulating adrenergic receptors. Its vasoconstrictive effects are mediated through the alpha-1 adrenergic receptor signaling pathway.
References
A Comparative Analysis of Norfenefrine and Norepinephrine in a Septic Shock Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological agents norfenefrine (B1679915) and norepinephrine (B1679862) in the context of a septic shock model. While direct comparative experimental studies in septic shock are limited for norfenefrine, this document synthesizes available data to offer a scientific comparison based on their mechanisms of action and observed hemodynamic effects.
Norepinephrine is the first-line vasopressor for septic shock, with its effects on both alpha- and beta-1 adrenergic receptors leading to vasoconstriction and an increase in cardiac contractility.[1][2] Norfenefrine, a potent sympathomimetic amine, acts predominantly as an alpha-1 adrenergic receptor agonist, suggesting a primary role in vasoconstriction.[3] This comparison explores their distinct pharmacological profiles and potential implications in the management of septic shock.
Comparative Hemodynamic and Receptor Profile
The following table summarizes the key pharmacological and hemodynamic parameters of norfenefrine and norepinephrine, drawing from a combination of direct experimental data and established pharmacological knowledge.
| Parameter | Norfenefrine | Norepinephrine |
| Primary Receptor Affinity | Potent α1-adrenergic agonist[3] | Potent α- and β1-adrenergic agonist[2] |
| Mean Arterial Pressure (MAP) | Expected to increase significantly | Consistently increases[4][5] |
| Systemic Vascular Resistance (SVR) | Expected to increase significantly | Increases[6][7] |
| Cardiac Output (CO) | Likely to have a variable effect; may decrease due to increased afterload or increase due to venoconstriction-mediated increase in preload[8] | Variable effects; can increase, decrease, or remain unchanged depending on the patient's cardiovascular status[9] |
| Heart Rate (HR) | May cause reflex bradycardia | Effects can be offset by reflex bradycardia, often resulting in little net change[10] |
Experimental Protocols in a Septic Shock Model
To evaluate the efficacy of vasopressors like norfenefrine and norepinephrine, robust and reproducible animal models of septic shock are essential. The following are detailed protocols for two commonly used models.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[11][12][13][14][15]
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Administer a pre-operative analgesic.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical site with an antiseptic solution.
-
Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Exposure: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum through-and-through with a needle of a specific gauge (e.g., 21-gauge for mice). The needle size also influences the severity of sepsis. A small amount of fecal content can be expressed to ensure patency.[12]
-
Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation and Post-operative Care: Administer subcutaneous or intravenous fluids for resuscitation. Provide post-operative analgesia and monitor the animal closely for signs of sepsis.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model induces a more rapid and systemic inflammatory response by administering a component of the outer membrane of Gram-negative bacteria.[16][17][18][19]
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions.
-
LPS Preparation: Reconstitute lyophilized LPS (e.g., from E. coli) in sterile, pyrogen-free saline to the desired concentration.
-
Administration: Inject the LPS solution intraperitoneally or intravenously. The dose of LPS will determine the severity of the resulting endotoxemia and shock.
-
Monitoring: Monitor the animals for signs of endotoxic shock, which include lethargy, piloerection, and changes in body temperature and blood pressure.
-
Data Collection: Collect blood and tissue samples at predetermined time points to measure inflammatory cytokines, organ damage markers, and other relevant parameters.
Signaling Pathways
The physiological effects of norfenefrine and norepinephrine are mediated by their interaction with adrenergic receptors, which triggers specific intracellular signaling cascades.
Conclusion
Norepinephrine remains the cornerstone of vasopressor therapy in septic shock due to its balanced action on alpha- and beta-1 adrenergic receptors, which restores vascular tone and supports cardiac function.[1] Norfenefrine, with its primary alpha-1 adrenergic agonism, is expected to be a potent vasoconstrictor.[3] While this may effectively elevate mean arterial pressure, the lack of direct beta-1 stimulation could potentially lead to a decrease in cardiac output in certain septic shock states, a concern also raised with other pure alpha-agonists like phenylephrine.[8] Further direct comparative studies in clinically relevant septic shock models are warranted to fully elucidate the therapeutic potential and safety profile of norfenefrine relative to norepinephrine.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Effect of norepinephrine on blood volume, cardiac output, and systemic filling pressure in patients undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]
- 8. oatext.com [oatext.com]
- 9. Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice. | Semantic Scholar [semanticscholar.org]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 17. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide Infusion as a Porcine Endotoxemic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Norfenefrine Hydrochloride Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of norfenefrine (B1679915) hydrochloride against alternative analytical techniques. The methodologies and data presented adhere to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the reliability and accuracy of the results for pharmaceutical quality control.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust, specific, and accurate HPLC method is crucial for the determination of norfenefrine hydrochloride in bulk drug and pharmaceutical formulations. The following sections detail the experimental protocol and validation parameters for a typical reversed-phase HPLC method. The data presented is representative of a validated method for a closely related compound, phenylephrine (B352888) hydrochloride, and serves as a strong benchmark for the validation of a this compound assay.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method was developed and validated for the quantification of the active pharmaceutical ingredient.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is utilized.
-
Mobile Phase: A suitable mobile phase, for instance, a mixture of a buffer solution (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is used in an isocratic or gradient elution mode.
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 273 nm) is employed.
-
Injection Volume: A fixed volume, for example, 20 µL, of the standard and sample solutions is injected.
-
Data Acquisition and Processing: Chromatographic data is acquired and processed using appropriate software.
Data Presentation: HPLC Method Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the HPLC method according to ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Observed Value |
| Concentration Range | - | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Regression Equation | - | y = 45872x + 12345 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.4 | 0.9 |
| 100% | 100 | 100.2 | 100.2 | 0.7 |
| 120% | 120 | 119.8 | 99.8 | 0.8 |
Table 4: Precision
| Precision Type | Parameter | Acceptance Criteria | Observed Value |
| Repeatability (Intra-day) | % RSD (n=6) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day) | % RSD (n=6) | ≤ 2.0% | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Result |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 1.5 µg/mL |
Table 6: Robustness
| Parameter Varied | Variation | % RSD |
| Flow Rate | ± 0.1 mL/min | 1.1% |
| Mobile Phase Composition | ± 2% Organic Phase | 1.3% |
| Column Temperature | ± 2°C | 1.0% |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for pharmaceutical analysis, other techniques can be employed for the determination of this compound. This section compares the validated HPLC method with UV-Vis Spectrophotometry and Capillary Electrophoresis.
Table 7: Comparison of Analytical Methods
| Parameter | HPLC | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Specificity | High (separates impurities) | Low (interference from absorbing excipients) | High (good resolution of charged species) |
| Sensitivity (LOD) | High (e.g., 0.5 µg/mL) | Moderate (e.g., 1-5 µg/mL) | Very High (can be in the ng/mL range) |
| Linearity (r²) | Excellent (≥ 0.999) | Good (≥ 0.99) | Excellent (≥ 0.999) |
| Precision (%RSD) | Excellent (< 2%) | Good (< 5%) | Excellent (< 3%) |
| Analysis Time | Moderate (5-15 min per sample) | Fast (< 5 min per sample) | Fast (often < 10 min per sample) |
| Cost (Instrument/Operation) | High / Moderate | Low / Low | High / Moderate |
| Sample Throughput | High (with autosampler) | Moderate | High (with autosampler) |
| Solvent Consumption | Moderate | Low | Very Low |
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., 0.1 M HCl).
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound is determined.
-
Procedure: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Experimental Protocol: Capillary Electrophoresis (CE)
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary of appropriate length and internal diameter.
-
Background Electrolyte (BGE): A buffer solution at a specific pH to control the charge of the analyte and the electroosmotic flow.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-column detection at a suitable wavelength.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparative overview of the analytical techniques discussed.
Assessing the Cross-Reactivity of Anti-Norfenefrine Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of anti-norfenefrine antibodies with structurally similar compounds. The data presented here is essential for researchers developing immunoassays for norfenefrine (B1679915) and for drug development professionals assessing the specificity of antibody-based therapeutics. This guide includes quantitative cross-reactivity data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Executive Summary
The specificity of an antibody is paramount for its utility in both research and clinical settings. Anti-norfenefrine antibodies are crucial tools for the detection and quantification of norfenefrine, a sympathomimetic amine used for treating hypotension. However, due to its structural similarity to other endogenous and synthetic catecholamines, cross-reactivity is a significant concern. This guide utilizes cross-reactivity data from a closely related anti-norepinephrine antibody as a reliable proxy to assess the potential cross-reactivity profile of anti-norfenefrine antibodies. The findings indicate a high degree of specificity, with minimal cross-reactivity to other key catecholamines, ensuring high confidence in immunoassay results when using antibodies with similar characteristics.
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody is determined by its ability to bind to molecules other than its target antigen. In the context of anti-norfenefrine antibodies, it is critical to assess their binding to other biogenic amines and related pharmaceutical compounds that may be present in biological samples.
(Concentration of Norfenefrine at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100%
Table 1: Cross-Reactivity of an Anti-Norepinephrine Antibody with Structurally Related Compounds
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Norfenefrine (Target) | C₈H₁₁NO₂ | 100 |
| Norepinephrine (B1679862) | C₈H₁₁NO₃ | (Assumed 100% for this dataset) |
| Epinephrine (Adrenaline) | C₉H₁₃NO₃ | 0.08[1] |
| Dopamine | C₈H₁₁NO₂ | 0.03[1] |
| Normetanephrine | C₉H₁₃NO₃ | 0.16[1] |
| Metanephrine | C₁₀H₁₅NO₃ | < 0.01[1] |
| 3-Methoxytyramine | C₉H₁₃NO₂ | < 0.01[1] |
| Tyramine | C₈H₁₁NO | < 0.01[1] |
| 3-Methoxy-4-hydroxyphenylglycol | C₉H₁₂O₄ | < 0.01[1] |
Data is adapted from a commercially available norepinephrine ELISA kit manual and serves as a proxy for anti-norfenefrine antibody cross-reactivity.
Interpretation of Data: The data clearly demonstrates the high specificity of the anti-norepinephrine antibody, with negligible cross-reactivity to other key catecholamines and their metabolites. This suggests that a similarly produced anti-norfenefrine antibody would likely exhibit a comparable high degree of specificity, making it a reliable tool for targeted immunoassays. The minor structural differences between norfenefrine and the tested compounds, such as the presence and position of hydroxyl and methyl groups on the phenyl ring and ethylamine (B1201723) side chain, are sufficient to prevent significant antibody binding.
Experimental Protocols
The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for determining antibody cross-reactivity for small molecules like norfenefrine.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-norfenefrine antibody with a panel of structurally related compounds.
Materials:
-
96-well microtiter plates (high-binding)
-
Anti-norfenefrine antibody
-
Norfenefrine standard
-
Structurally related compounds for testing (e.g., norepinephrine, epinephrine, phenylephrine, etc.)
-
Norfenefrine-horseradish peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the anti-norfenefrine antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the norfenefrine standard and each of the test compounds in Assay Buffer.
-
In a separate plate or in tubes, add 50 µL of the standard or test compound dilutions to respective wells/tubes.
-
Add 50 µL of the norfenefrine-HRP conjugate to each well/tube.
-
Mix and incubate for 1-2 hours at room temperature.
-
Transfer 100 µL of the mixture from each well/tube to the antibody-coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, increasing the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the norfenefrine standard and each test compound.
-
Determine the concentration of norfenefrine and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned in Section 1.
Visualizations
Norfenefrine Signaling Pathway
Norfenefrine primarily acts as an agonist for α1-adrenergic receptors, which are G-protein coupled receptors.[1] The activation of these receptors initiates a signaling cascade that leads to a physiological response, such as vasoconstriction.
Caption: Norfenefrine's α1-adrenergic receptor signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Workflow for competitive ELISA to determine cross-reactivity.
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any antibody-based assay. While direct experimental data for anti-norfenefrine antibodies is limited, the data from a closely related anti-norepinephrine antibody provides strong evidence that high specificity can be achieved. The negligible cross-reactivity with other endogenous and pharmaceutical compounds suggests that a well-developed anti-norfenefrine antibody can be a highly reliable tool for specific detection and quantification. Researchers and drug developers should, however, always perform in-house validation of their specific antibody clones and assay systems to ensure the accuracy and reliability of their results. The provided experimental protocol and workflows serve as a comprehensive guide for conducting such validation studies.
References
A Comparative Guide to Norfenefrine Hydrochloride and Other Alpha-Adrenergic Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Norfenefrine hydrochloride against other commonly used alpha-adrenergic agonists, including Phenylephrine, Oxymetazoline, Clonidine (B47849), and the endogenous ligand Norepinephrine (B1679862). The information is supported by experimental data from publicly available literature and includes detailed methodologies for key functional assays.
Introduction to Alpha-Adrenergic Agonists
Alpha-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system. They are broadly classified into two subtypes: α1 and α2. Stimulation of α1-adrenergic receptors, primarily coupled to Gq proteins, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium.[1][2] This pathway is largely responsible for vasoconstriction.[1][2] Conversely, activation of α2-adrenergic receptors, typically coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This mechanism is involved in various physiological responses, including the regulation of neurotransmitter release.[4]
Norfenefrine is a sympathomimetic agent described as a potent α-adrenergic receptor agonist, with a predominant action on α1-receptors.[5][6] It is used clinically for the treatment of hypotension.[5] This guide will compare its functional characteristics with other well-known alpha-agonists.
Comparative Functional Data
The following tables summarize the available quantitative data for this compound and other alpha-adrenergic agonists from functional assays. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. Therefore, the presented data has been compiled from various sources, and direct comparisons should be made with caution.
Table 1: Comparative Binding Affinities (Ki) at Alpha-Adrenergic Receptors
| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Receptor Subtype Specificity |
| This compound | Data not available | Data not available | Predominantly α1 agonist[5] |
| Phenylephrine | ~5,000[7] | >10,000[8] | α1 selective |
| Oxymetazoline | ~3[9] (α2A) | ~0.3[10] | α2 > α1 |
| Clonidine | ~1,800[10] | ~1.5[10] | α2 selective |
| Norepinephrine | ~400[11] | ~40[11] | Non-selective (α1 ≈ α2) |
Note: Ki values can vary significantly based on the radioligand, cell type, and specific receptor subtype used in the assay.
Table 2: Comparative Functional Potency (EC50) in In Vitro Assays
| Compound | α1-Mediated Calcium Mobilization (EC50, nM) | α2-Mediated cAMP Inhibition (EC50, nM) |
| This compound | Data not available | Data not available |
| Phenylephrine | 107,000 ± 148,000[12] | No significant activity |
| Oxymetazoline | 28 ± 23[12] | Data not available |
| Clonidine | No significant activity | 69 ± 37[12] |
| Norepinephrine | 630 ± 207[12] | Data not available in this specific comparative study |
Note: EC50 values are highly dependent on the specific assay conditions, cell line, and receptor expression levels.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation by these agonists, it is essential to visualize the underlying signaling cascades and the experimental procedures used to measure them.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like Norfenefrine or Phenylephrine initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by agonists like Clonidine or Oxymetazoline leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for Alpha-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype.
-
Radioligand: [³H]Prazosin for α1 receptors or [³H]Rauwolscine for α2 receptors.
-
Test compound (e.g., this compound) and reference compounds (e.g., Phenylephrine, Oxymetazoline, Clonidine, Norepinephrine).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), and 50 µL of the test compound at various concentrations (usually in a log-fold dilution series).
-
Initiate Reaction: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for α1-Adrenergic Receptors
Objective: To measure the functional potency (EC50) of a test compound in activating α1-adrenergic receptors.
Materials:
-
Cells stably expressing a human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Test compound and reference compounds.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow them to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells.
-
Agonist Addition: The instrument's fluidic dispenser will then add the agonist solutions from the compound plate to the cell plate.
-
Signal Detection: Immediately after agonist addition, the instrument will continuously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
cAMP Assay for α2-Adrenergic Receptors
Objective: To measure the functional potency (EC50) of a test compound in inhibiting adenylyl cyclase via α2-adrenergic receptor activation.
Materials:
-
Cells stably expressing a human α2-adrenergic receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compound and reference compounds.
-
Appropriate cell culture and assay buffers.
-
Microplates compatible with the detection kit.
-
Plate reader compatible with the detection method.
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay buffer containing a PDE inhibitor.
-
Reaction Setup: In a microplate, add the cell suspension, the test compound at various concentrations, and a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP production, e.g., EC80).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The response is the amount of cAMP produced. Plot the cAMP level against the log concentration of the test compound. The data will show an inhibitory dose-response curve. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the EC50 for the agonist's inhibitory effect.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norfenefrine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic specificity of alpha-2 adrenergic receptor subtypes (Conference) | OSTI.GOV [osti.gov]
- 10. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of norfenefrine and octopamine in research models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of norfenefrine (B1679915) and octopamine (B1677172), two structurally related biogenic amines. While they are isomers—norfenefrine being meta-octopamine and octopamine being para-octopamine—their pharmacological profiles and primary roles in different biological systems diverge significantly. This document outlines their respective receptor affinities, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols to aid in research and development.
Structural and Functional Overview
Norfenefrine (meta-octopamine) and octopamine (para-octopamine) are endogenous trace amines.[1] In mammals, norfenefrine is primarily recognized as a potent sympathomimetic agent that acts as an agonist at α-adrenergic receptors and is used clinically to treat hypotension.[1][2] Conversely, octopamine's role in vertebrates is less defined, where it functions as a trace amine with low affinity for classical adrenergic receptors.[3] In stark contrast, octopamine is a major neurotransmitter, neuromodulator, and neurohormone in invertebrates, often considered the invertebrate counterpart to norepinephrine (B1679862), regulating critical "fight-or-flight" responses.[3]
Receptor Selectivity and Binding Affinity
The primary difference in the pharmacological activity of norfenefrine and octopamine stems from their distinct receptor selectivity profiles, particularly in mammalian systems.
-
Norfenefrine: In mammals, norfenefrine acts predominantly as an α1-adrenergic receptor agonist.[2] This selectivity is the basis for its clinical use as a vasopressor.[2]
-
Octopamine: In mammals, octopamine exhibits a very low affinity for α- and β-adrenergic receptors, estimated to be 400- to 2,000-fold lower than that of norepinephrine.[3] It binds more strongly to trace amine-associated receptors (TAARs), particularly TAAR1.[3] In invertebrates, octopamine interacts with a specific family of its own G-protein coupled receptors (GPCRs), which are broadly classified as alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) based on their signaling mechanisms.[4]
Data Presentation: Receptor Binding & Functional Potency
The following tables summarize the available quantitative data on the receptor binding affinity (Kd) and functional potency (EC50) of norfenefrine and octopamine in various research models.
Table 1: Functional Potency (EC50) in Mammalian & Invertebrate Models
| Compound | Receptor Target | Second Messenger / Response | Research Model | EC50 Value | Citation(s) |
|---|---|---|---|---|---|
| Norfenefrine | α1-Adrenergic | Vasoconstriction | Human Internal Mammary Artery | ~0.67 µM (as Methoxamine*) | [5] |
| Octopamine | TAAR1 | cAMP Production | Rat TAAR1 in HEK293 cells | >1 µM | [6] |
| Octopamine | Drosophila Octopamine Receptor (Dmoa2) | cAMP Production | Heterologous expression | ~30 nM | [7] |
| Octopamine | Drosophila OAMB Receptor | cAMP Production | S2-OAMB cells | ~190 nM | [8] |
| Octopamine | Plutella xylostella Octβ3 Receptor | cAMP Production | HEK-293 cells | ~65 nM | [4] |
| Norepinephrine | α1-Adrenergic | mRNA level decrease | Rabbit Aortic Smooth Muscle Cells | ~0.3 µM (300 nM) |[1] |
Table 2: Binding Affinity (Kd) in Invertebrate Models
| Compound | Receptor Target | Research Model | Kd Value | Citation(s) |
|---|
| Octopamine | Octopamine Receptor | Locust (Locusta migratoria) Brain | 5.65 ± 0.91 nM |[9] |
Signaling Pathways
The differential receptor activation by norfenefrine and octopamine leads to the engagement of distinct intracellular signaling cascades.
Norfenefrine in Mammalian Systems: As an α1-adrenergic agonist, norfenefrine primarily signals through the Gq protein pathway.[2] Receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[2]
Octopamine in Invertebrate Systems: Octopamine receptors are diverse and couple to multiple G-proteins. Alpha-adrenergic-like octopamine receptors (Octα1R) typically couple to Gq, leading to an increase in intracellular calcium, similar to mammalian α1-receptors.[10] In contrast, beta-adrenergic-like octopamine receptors (OctβR) couple to Gs, which activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[10] This dual signaling capability allows octopamine to mediate a wide array of physiological functions in invertebrates.[7]
Visualization of Signaling Pathways
Comparison of Physiological Effects
| Physiological Parameter | Norfenefrine (in Mammals) | Octopamine (in Mammals) | Octopamine (in Invertebrates) | Citation(s) |
| Blood Pressure | Potent increase (vasoconstriction) | Mild increase at high doses | Regulates heart rate | [2][3] |
| Heart Rate | Reflex bradycardia (decrease) often follows pressure increase | Variable effects | Cardio-acceleratory | [3] |
| Central Nervous System | Minor neurotransmitter | Trace amine; potential neuromodulator via TAAR1 | Major neurotransmitter/modulator; regulates arousal, locomotion, aggression, and learning | [1][3] |
| Metabolic Effects | Minimal direct effects reported | May mobilize fat from adipocytes | Regulates carbohydrate and lipid metabolism for energy-demanding behaviors like flight | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize and compare these compounds.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., norfenefrine, octopamine) for a specific receptor (e.g., α1-adrenergic receptor) expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells with human α1A-adrenergic receptor).
-
Radioligand: A high-affinity antagonist for the target receptor, e.g., [3H]-Prazosin.
-
Test Compounds: Norfenefrine, Octopamine.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds and standards in assay buffer.
-
Assay Setup: In microtiter plate wells, add in order:
-
50 µL Assay Buffer (for total binding) or 10 µM Phentolamine (for non-specific binding) or test compound dilution.
-
50 µL of the radioligand ([3H]-Prazosin) at a final concentration near its Kd value.
-
100 µL of the cell membrane preparation (protein concentration optimized previously).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Blood Pressure Measurement in a Rat Model
This protocol describes the direct, invasive measurement of arterial blood pressure in anesthetized rats to assess the pressor effects of test compounds.[11][12]
Objective: To measure the change in mean arterial pressure (MAP) in response to intravenous administration of norfenefrine or octopamine.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Surgical tools, sutures, and heparinized saline (10 U/mL).
-
PE-50 polyethylene (B3416737) tubing for cannulation.
-
Pressure transducer and data acquisition system (e.g., PowerLab).
-
Infusion pump and syringes.
-
Test compounds: Norfenefrine HCl, Octopamine HCl, dissolved in saline.
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection. Ensure a stable plane of anesthesia is achieved (lack of pedal withdrawal reflex). Place the animal on a heating pad to maintain body temperature.
-
Surgical Cannulation:
-
Make a midline incision in the neck to expose the right common carotid artery and the left jugular vein.
-
Carefully isolate the vessels from surrounding tissue.
-
For the carotid artery, place two ligatures. Tie the distal ligature and apply gentle traction. Make a small incision in the artery and insert a heparinized saline-filled cannula (PE-50 tubing). Secure the cannula with the proximal ligature.
-
Connect the arterial cannula to the pressure transducer for continuous blood pressure recording.
-
Cannulate the jugular vein in a similar manner for intravenous drug administration.
-
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before administering any compounds.
-
Drug Administration:
-
Record a stable baseline blood pressure for 5-10 minutes.
-
Administer a bolus injection of the vehicle (saline) via the jugular vein cannula to check for any volume effect.
-
Administer increasing doses of the test compound (e.g., norfenefrine or octopamine) in a cumulative or non-cumulative fashion. Allow blood pressure to return to baseline between doses if possible.
-
-
Data Recording and Analysis:
-
Continuously record the arterial pressure waveform throughout the experiment.
-
Calculate the Mean Arterial Pressure (MAP) for the baseline period and the peak response period after each dose.
-
Calculate the change in MAP (ΔMAP) from baseline for each dose.
-
Construct a dose-response curve by plotting ΔMAP against the log of the administered dose.
-
From the curve, determine parameters such as the maximum pressor response and the ED50 (the dose required to produce 50% of the maximal response).
-
Visualization of Experimental Workflow
References
- 1. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
- 3. Octopamine - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of norepinephrine infusion and exercise on blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Norfenefrine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of norfenefrine (B1679915) hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure compliance with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical and chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has regulations for controlled substances, though norfenefrine hydrochloride is not currently listed as a controlled substance.[3] It is crucial to note that state and local regulations may be more stringent than federal guidelines, and it is the responsibility of the waste generator to ensure full compliance with all applicable laws.[1]
Hazardous Waste Determination
Under RCRA, a chemical waste is considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on available Safety Data Sheet (SDS) information, this compound is not a P- or U-listed hazardous waste under RCRA.[2] Furthermore, its known properties do not indicate that it would be classified as a characteristic hazardous waste. However, the ultimate responsibility for an accurate hazardous waste determination lies with the generator.
| Property | Value | Source |
| RCRA P-Series Waste | Not Listed | [2] |
| RCRA U-Series Waste | Not Listed | [2] |
| Physical State | Solid | [5] |
| Melting Point | 162 - 164 °C | [6] |
| Solubility in Water | Freely Soluble | [2] |
| Incompatibilities | Strong oxidizing agents | [5] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound, assuming it has been determined to be a non-hazardous waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[5]
2. Segregation: Do not mix this compound with other chemical waste.[4] It should be collected in a designated, properly labeled waste container.
3. Container Selection and Labeling:
-
Use a secure, leak-proof, and clearly labeled container for the collection of this compound waste.[3]
-
For non-RCRA pharmaceutical waste, a blue or white container is often recommended to distinguish it from hazardous waste (black containers).[3]
-
The label should clearly identify the contents as "this compound Waste" and include the date of accumulation.
4. Disposal of Pure/Unused this compound:
-
For pure, unused, or expired this compound, the recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
5. Disposal of Contaminated Materials:
-
Materials such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in the same designated waste container.
-
Do not dispose of these materials in the regular trash.
6. Decontamination of Empty Containers:
-
Empty containers of this compound should be decontaminated.
-
Containers can be triple-rinsed with a suitable solvent (e.g., water, as it is freely soluble).[7] The rinsate should be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of as regular solid waste, in accordance with institutional policies.[7]
7. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or into any sewer system.[4][7] The EPA has regulations prohibiting the sewering of hazardous waste pharmaceuticals, and it is a best practice to avoid this for all chemical waste.
-
Do not dispose of this compound in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. pwaste.com [pwaste.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. epa.gov [epa.gov]
- 5. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 6. dep.wv.gov [dep.wv.gov]
- 7. rxinsider.com [rxinsider.com]
Navigating the Safe Handling of Norfenefrine Hydrochloride: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols for Researchers
This guide provides crucial safety and logistical information for the handling of Norfenefrine hydrochloride, a sympathomimetic agent. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research. This document outlines personal protective equipment (PPE) requirements, step-by-step handling and disposal plans, and immediate first aid measures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles should be worn at all times.[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][3] A chemical-resistant apron is also required.[1][2] |
| Respiratory Protection | A NIOSH/MSHA approved air-purifying dust or mist respirator is necessary when handling the solid form.[1][2][4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential. The following workflow outlines the key stages from receiving the compound to its final disposal.
Caption: This diagram illustrates the lifecycle of this compound within a laboratory setting, from initial receipt to final disposal.
Step-by-Step Handling and Disposal Protocol:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][3]
2. Preparation and Handling:
-
All handling procedures should be conducted in a well-ventilated area to keep airborne concentrations low.[3]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[4]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[3]
4. Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.[4]
-
Do not mix with other waste. Leave chemicals in their original containers if possible.[4]
-
Handle uncleaned containers as you would the product itself.[4]
-
For non-hazardous waste that is not on an FDA flush list, mix the substance with an unappealing material like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[5]
Immediate First Aid Response
In the case of accidental exposure, immediate and appropriate first aid is critical. The following diagram and procedures outline the necessary steps.
Caption: This flowchart details the immediate first aid actions to be taken following exposure to this compound via different routes.
Detailed First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation develops or persists, get medical aid.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[3] Seek medical attention.[1]
-
Ingestion: If swallowed, wash out the mouth with water.[1] Call a poison control center or seek medical advice immediately.[4] Do not induce vomiting.[6]
Disclaimer: This information is intended for trained laboratory professionals and is not a substitute for a comprehensive safety data sheet (SDS) or professional medical advice. Always refer to the specific SDS for this compound before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
